Oleanolic acid dihydrate
Description
Significance of Pentacyclic Triterpenoids in Biomedical Research
Pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom. nih.govnih.gov They are recognized for their diverse and significant biological activities, which has made them a focal point in biomedical research. nih.govresearchgate.net These compounds possess a characteristic five-ring structure, which can be of the lupane, oleanane (B1240867), or ursane (B1242777) type. nih.gov Their broad spectrum of pharmacological effects includes anti-inflammatory, anticancer, antiviral, and hepatoprotective properties. nih.govspandidos-publications.comnih.gov The multi-target nature of their activity allows them to interact with various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. nih.gov This multifaceted activity has led to the investigation of several pentacyclic triterpenoids, such as betulinic acid, ursolic acid, and oleanolic acid, as potential therapeutic agents. nih.govnih.gov
Overview of Oleanolic Acid (OA) as a Research Subject
Oleanolic acid (OA) is a prominent member of the pentacyclic triterpenoid (B12794562) family, commonly found in numerous plants and food sources as a free acid or as a component of triterpenoid saponins (B1172615). wikipedia.orgnih.govmdpi.com Its widespread availability and significant pharmacological potential have made it a subject of extensive research. mdpi.com Studies have revealed that oleanolic acid exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities. spandidos-publications.comnih.govnih.gov Research has demonstrated its ability to modulate various cellular processes, such as inhibiting the growth of tumor cells and protecting the liver from damage. nih.govthegoodscentscompany.com The inherent biological properties of oleanolic acid have spurred further investigation into its mechanisms of action and potential applications in biomedical science. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3.2H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);2*1H2/t20-,21-,22+,23-,27-,28+,29+,30-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIXFRGWXNLSP-IDYUENATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthesis of Oleanolic Acid
Botanical Distribution and Diversity of Oleanolic Acid Sources
Oleanolic acid is found in a vast array of plant species, often as a free acid or as an aglycone component of triterpenoid (B12794562) saponins (B1172615). wikipedia.orgnih.gov It has been identified in over 1,620 plant species. researchgate.net The compound is particularly concentrated in the epicuticular waxes of leaves and fruits, where it is thought to play a role in protecting the plant against water loss and pathogen attacks. researchgate.netnih.gov
The primary dietary sources of oleanolic acid for humans are olives and olive oil. nih.govfoodstruct.com In the Mediterranean diet, the daily intake of oleanolic acid is estimated to be around 25 mg. nih.govtaylorandfrancis.com However, its presence extends to a wide variety of other plants, including many medicinal herbs and common fruits.
Below is a table summarizing a selection of plant sources of oleanolic acid, indicating the plant part where it is found and the scientific name of the plant.
| Common Name | Scientific Name | Plant Part(s) |
| Olive | Olea europaea | Leaves, Fruit, Oil |
| Apple | Malus domestica | Peel |
| Garlic | Allium sativum | - |
| Holy Basil | Ocimum tenuiflorum | - |
| American Pokeweed | Phytolacca americana | - |
| Java Apple | Syzygium samarangense | - |
| Rose Apple | Syzygium jambos | - |
| Woods' Rose | Rosa woodsii | Leaves |
| Honey Mesquite | Prosopis glandulosa | Leaves, Twigs |
| Juniper Mistletoe | Phoradendron juniperinum | Whole Plant |
| Syzygium claviflorum | Syzygium claviflorum | Leaves |
| Clustered Bushmint | Hyptis capitata | Whole Plant |
| Four o'clock Flower | Mirabilis jalapa | - |
| Japanese Cleyera | Ternstroemia gymnanthera | Aerial Part |
| Jujube | Ziziphus jujube | Fruit |
| Raisins | Vitis vinifera | Fruit |
| Pears | Pyrus spp. | Peel |
| Blueberries | Vaccinium spp. | - |
| Loquat | Eriobotrya japonica | Leaves |
| Sage | Salvia officinalis | - |
| Chinese Quince | Chaenomeles sinensis | - |
| Lingonberry | Vaccinium vitis-idaea | - |
| Cranberry | Vaccinium oxycoccos | - |
| Strawberry | Fragaria × ananassa | - |
| Cherry | Prunus avium | - |
| Persimmon | Diospyros virginiana | - |
| Grape | Vitis vinifera | - |
| Prune | Prunus domestica | - |
| Fig | Ficus carica | - |
| Apricot | Prunus armeniaca | - |
| Orange | Citrus × sinensis | - |
| Lemon | Citrus limon | - |
| Argan | Argania spinosa | Leaves, Fruits |
| Papaya | Carica papaya | - |
| Date | Phoenix dactylifera | - |
| Privet | Ligustrum lucidum | - |
| Bearberry | Arctostaphylos uva-ursi | Leaves |
| Swertia | Swertia angustifolia | Leaves, Stems |
| Rosemary | Rosmarinus officinalis | - |
| Lantana camara | Lantana camara | - |
Biosynthetic Pathways and Precursors in Plants
The biosynthesis of oleanolic acid in plants is a multi-step process that originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm. nih.govmdpi.com This pathway provides the fundamental building blocks for a vast array of isoprenoids, including triterpenoids.
The key stages in the biosynthesis of oleanolic acid are as follows:
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and its isomer, DMAPP. These five-carbon molecules are the universal precursors for all isoprenoids.
Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), a 15-carbon intermediate. ijbpas.com
Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head in a reductive condensation reaction catalyzed by the enzyme squalene synthase to form squalene, a 30-carbon linear triterpene precursor. wikipedia.orgijbpas.com
Epoxidation of Squalene: Squalene undergoes epoxidation by the enzyme squalene epoxidase, which introduces an oxygen atom to form (3S)-2,3-oxidosqualene. wikipedia.orgnih.gov This cyclization precursor is a critical branch point in the biosynthesis of sterols and triterpenoids.
Cyclization to β-Amyrin: The enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene (B107256) into the pentacyclic triterpene, β-amyrin. wikipedia.orgnih.gov This step establishes the characteristic oleanane (B1240867) skeleton.
Oxidation of β-Amyrin to Oleanolic Acid: The final steps in the biosynthesis of oleanolic acid involve a series of three sequential oxidation reactions at the C-28 position of the β-amyrin backbone. nih.govresearchgate.net This process is catalyzed by a cytochrome P450-dependent monooxygenase, specifically an enzyme belonging to the CYP716A subfamily. wikipedia.orgresearchgate.net The C-28 methyl group is first hydroxylated to form erythrodiol (B191199), then oxidized to an aldehyde (oleanal), and finally to a carboxylic acid, yielding oleanolic acid. nih.gov
The primary precursors in this pathway are acetyl-CoA, mevalonate, isopentenyl pyrophosphate (IPP), farnesyl pyrophosphate (FPP), and squalene. ijbpas.com
Synthetic and Semi Synthetic Strategies for Oleanolic Acid Derivatives
Chemical Synthesis Methodologies of Oleanolic Acid Analogs
The total synthesis of oleanolic acid and its analogs is a complex endeavor due to the molecule's intricate pentacyclic structure. Nevertheless, enantioselective total synthesis routes have been successfully developed, enabling the creation of oleanolic acid, as well as other pentacyclic triterpenes like erythrodiol (B191199) and β-amyrin, from a common intermediate. acs.org These synthetic strategies provide a powerful tool for producing structurally diverse analogs that are not readily accessible from natural sources.
A key challenge in the chemical synthesis of oleanolic acid derivatives is the often multi-step, time-intensive, and inefficient nature of the processes, which can hinder commercially scalable production. utrgv.edu To address this, improved chemical synthesis strategies are being developed to produce pharmacologically active derivatives, such as CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) and its analogs (CDDO-Me, CDDO-EA, CDDO-Im), from oleanolic acid in a more time-efficient and cost-effective manner. utrgv.edu
One common approach involves the modification of the oleanolic acid backbone to introduce new functionalities. For instance, benzylidene analogs of oleanolic acid have been synthesized through a process that begins with the oxidation of oleanolic acid to 3-oxo-olean-12-en-28-oic acid using a Jones reagent. nih.gov This intermediate then reacts with substituted aromatic aldehydes in a Claisen-Schmidt condensation, followed by a reduction at the C-3 position to yield the final analogs. nih.gov This strategy aims to enhance the bioavailability and inhibitory activity of the parent compound. nih.gov
Other synthetic approaches focus on creating hybrid molecules. For example, a series of synthetic analogs of natural (5Z,9Z)-dienoic acids have been created as hybrid molecules containing an oleanolic acid fragment. mdpi.com In this strategy, oleanolic acid is linked via an amide bond to various hetero- and carbocyclic amines and through an ester bond to (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid. mdpi.com
The synthesis of various arylidene derivatives at the C-2 position has also been explored to develop more effective anti-inflammatory agents. dovepress.com These syntheses often utilize Claisen-Schmidt condensation reactions. dovepress.com The general susceptibility of the C-3 hydroxyl group, the C-17 carboxyl group, and the C-12 double bond in the pentacyclic triterpenoid (B12794562) structure allows for a wide variety of chemical transformations. dovepress.com
Semi-synthesis and Biotransformation Approaches for Enhanced Bioactivity
Semi-synthesis, which utilizes naturally occurring oleanolic acid as a starting material for chemical modifications, is a widely employed strategy to generate novel derivatives with enhanced biological activities. This approach is often more practical and economically viable than total synthesis.
Enzymatic biotransformation offers a powerful and selective method for modifying the oleanolic acid scaffold. This approach utilizes enzymes or whole microbial cells to catalyze specific chemical reactions, often with high regio- and stereoselectivity that can be difficult to achieve through conventional chemical synthesis. Microbial transformation, a key type of biotransformation, has been successfully used to introduce hydroxyl groups at various positions on the oleanolic acid skeleton, leading to the production of new derivatives with altered bioactivities.
Targeted chemical modifications at specific positions on the oleanolic acid ring system are crucial for developing derivatives with improved pharmacological profiles. The C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-11 position are common targets for such modifications.
Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-17 carboxyl group, such as the formation of esters or amides, can significantly increase the antitumor activity of oleanolic acid derivatives. researchgate.net For example, a series of 3-O-(4'-imidazole)-12-en-olean-28-amide derivatives were synthesized by modifying both the C-3 and C-28 positions. nih.gov These modifications led to compounds with significant antitumor activity. nih.gov
Similarly, the synthesis of benzylidene analogs often involves initial oxidation at the C-3 position, followed by condensation and reduction reactions. nih.gov The introduction of various substituents at this position can modulate the biological activity of the resulting compounds. Furthermore, an efficient semi-synthesis of 1-hydroxyl oleanolic acid analogs has been reported, highlighting the potential for modification at the A-ring of the oleanolic acid structure. tandfonline.com
The following table summarizes some of the semi-synthetic derivatives of oleanolic acid and their reported biological activities:
| Derivative Type | Modification Site(s) | Reported Biological Activity | Reference |
| Benzylidene analogs | C-2, C-3 | α-glucosidase and α-amylase inhibition | nih.gov |
| Arylidene derivatives | C-2 | Anti-inflammatory | dovepress.com |
| Amide derivatives | C-28 | Antitumor | researchgate.net |
| Imidazole (B134444) derivatives | C-3, C-28 | Antitumor (c-kit inhibitors) | nih.gov |
| 1-hydroxyl analogs | C-1 | Not specified | tandfonline.com |
Glycosylation, the attachment of sugar moieties to the oleanolic acid scaffold, is a key strategy for enhancing its water solubility and bioavailability, and for modulating its biological activity. The resulting compounds, known as saponins (B1172615), often exhibit a wide range of pharmacological effects.
Semi-synthetic approaches to glycosylation can involve either chemical or enzymatic methods. Chemical glycosylation can be challenging due to the need for protecting group strategies to achieve regioselectivity. In contrast, enzymatic glycosylation, using glycosyltransferases, can offer a more direct and selective route to specific glycosides. The diverse pharmacological properties of oleanolic acid saponins have driven research into efficient methods for their synthesis, aiming to create novel compounds with improved therapeutic potential. nih.gov
Molecular Mechanisms and Cellular Target Research of Oleanolic Acid
Modulation of Key Cellular Signaling Pathways
Oleanolic acid and its derivatives modulate a complex network of intracellular signaling pathways that are central to cellular processes such as growth, proliferation, inflammation, and apoptosis.
The Phosphatidylinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth and survival. mdpi.com Its dysregulation is frequently associated with cancer. tbzmed.ac.ir Oleanolic acid and its derivatives have been shown to be potent inhibitors of this pathway. mdpi.com
Research demonstrates that oleanolic acid can reduce the phosphorylation of PI3K and Akt, which are upstream molecules in the mTOR pathway, without significantly altering their total expression levels. mdpi.com This inhibition of Akt phosphorylation prevents the activation of downstream targets. mdpi.com The activated form of Akt typically promotes the activation of inhibitory κB kinases, which in turn leads to the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls the expression of genes involved in inflammation, cell proliferation, and survival. amegroups.org
By suppressing the PI3K/Akt/mTOR cascade, oleanolic acid effectively inhibits the activation of NF-κB. mdpi.comamegroups.org For instance, a novel derivative of oleanolic acid, SZC010, was found to inhibit the phosphorylation of IκBα and the NF-κB p65 subunit in a time-dependent manner in breast cancer cells. amegroups.org This leads to the suppression of anti-apoptotic proteins and the induction of apoptosis. amegroups.orgiiarjournals.org The inhibitory effect of oleanolic acid on this pathway has been observed in various cancer cell lines, including prostate and breast cancer. amegroups.orgiiarjournals.org Furthermore, oleanolic acid has been found to slow cellular aging by regulating the PI3K/AKT/mTOR signaling pathway via Insulin-like growth factor 1 (IGF-1). mdpi.com
Table 1: Effects of Oleanolic Acid on the PI3K/Akt/mTOR/NF-κB Pathway
| Compound/Derivative | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Oleanolic Acid | General Cancer Cells | Inhibits PI3K/Akt phosphorylation, leading to mTOR suppression. | mdpi.com |
| SZC010 (OA Derivative) | MDA-MB-453 (Breast Cancer) | Inhibited phosphorylation of IκBα and NF-κBp65. | amegroups.org |
| CDDO-Me (OA Derivative) | LNCaP & PC-3 (Prostate Cancer) | Inhibited levels of p-Akt, p-mTOR, and NF-κB (p65). | iiarjournals.org |
| Oleanolic Acid | Senescent Cell Models | Delays aging by regulating the PI3K/AKT/mTOR pathway via IGF-1. | mdpi.com |
| Oleanolic Acid | QZG Hepatic Cells | Reversed insulin (B600854) resistance-induced reduction in Akt phosphorylation. | mdpi.com |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinases, is crucial for regulating cellular processes like proliferation, differentiation, and stress responses. mdpi.complos.org Oleanolic acid has been shown to modulate this pathway in a context-dependent manner.
In some models, oleanolic acid acts as an inhibitor of the ERK/JNK/p38 MAPK pathway. mdpi.com For instance, in malignant glioma cells, oleanolic acid significantly decreased the ability of cells to migrate and invade by inactivating the MAPK/ERK pathway. plos.org Similarly, an acetate (B1210297) derivative of oleanolic acid (OAA) was found to decrease the activation of MAPK signaling upon stimulation with a TLR3 agonist, specifically by reducing ERK phosphorylation. mdpi.comscispace.com
Conversely, in other contexts, oleanolic acid can activate components of the MAPK pathway. In rabbit articular chondrocytes, oleanolic acid increased the phosphorylation of p38 kinases while down-regulating ERK phosphorylation, leading to changes in type II collagen expression and increased inflammation. cellmolbiol.org Other studies have shown that oleanolic acid can stimulate apoptosis through the activation of the ROS/apoptosis signal-regulating kinase 1 (ASK1)/p38 MAPK pathway. mdpi.com The JNK pathway is also implicated in oleanolic acid-induced autophagy in cancer cells. spandidos-publications.com
The Nuclear factor erythroid-2 related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), activating the expression of numerous protective genes. unifi.it
Oleanolic acid is a known activator of the Nrf2-Keap1 pathway. nih.gov Studies in mice have shown that oleanolic acid increases the nuclear accumulation of Nrf2 and boosts the mRNA expression of Nrf2-target genes such as NAD(P)H quinone dehydrogenase 1 (Nqo1), glutamate-cysteine ligase catalytic subunit (Gclc), and heme oxygenase-1 (HO-1). nih.govresearchgate.net This activation provides strong evidence for its role in orchestrating antioxidant and detoxification responses to oxidative stress. nih.govresearchgate.net
The activation of Nrf2 by oleanolic acid is considered a primary mechanism for its protective effects against various toxicants and its anti-inflammatory properties. mdpi.comnih.govscispace.com Interestingly, while some studies show oleanolic acid directly activates this pathway, others suggest its cytoprotective effects can occur through mechanisms independent of Nrf2 activation, indicating a complex and multifaceted mode of action. unifi.itnih.gov The activation of the Nrf2 pathway by oleanolic acid has also been linked to the PI3K/Akt signaling pathway, suggesting crosstalk between these defensive and metabolic pathways. scispace.com
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.govnih.gov Oleanolic acid and its derivatives are potent inducers of apoptosis in various cancer cell lines. nih.govoncotarget.com
The apoptotic process induced by oleanolic acid often involves the intrinsic, or mitochondrial, pathway. This is initiated by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov Oleanolic acid treatment has been shown to upregulate Bax and downregulate Bcl-2, which increases mitochondrial membrane permeability. nih.govoncotarget.com This leads to the release of cytochrome c from the mitochondria into the cytosol. oncotarget.com
The released cytochrome c then triggers the activation of caspase-9, an initiator caspase. nih.govnih.gov Activated caspase-9, in turn, cleaves and activates downstream executioner caspases, most notably caspase-3. nih.govmdpi.com The activation of caspase-3 is a key event, as this enzyme is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. oncotarget.com Studies have demonstrated that oleanolic acid treatment leads to the dose-dependent cleavage and activation of both caspase-9 and caspase-3 in various cancer cells, including hepatocellular carcinoma and melanoma. nih.govbegellhouse.com In some instances, the extrinsic pathway, involving the activation of caspase-8, is also triggered. mdpi.com
Table 2: Oleanolic Acid-Induced Apoptotic Events
| Cell Line/Model | Effect on Bcl-2 Family | Caspase Activation | Reference |
|---|---|---|---|
| SMMC-7721 (Hepatocellular Carcinoma) | Upregulated Bax, Downregulated Bcl-2 | Cleavage of caspase-9 and caspase-3. | nih.gov |
| DU145, MCF-7, U87 (Prostate, Breast, Glioblastoma) | Upregulated Bax | Increased expression of caspase-3. | oncotarget.com |
| B16F-10 (Melanoma) | Upregulated Bax, Downregulated Bcl-2 | Upregulated caspase-9 and caspase-3. | begellhouse.com |
| HepG2 (Hepatoma) | Decreased Bcl-2, Increased Bak | Activation of caspase-8, caspase-9, and caspase-3. | mdpi.com |
Oleanolic acid significantly influences cellular metabolism by modulating key transcription factors that regulate glucose and lipid homeostasis.
Hepatocyte Nuclear Factor 1b (HNF1b): This transcription factor is involved in glucose homeostasis and adipocyte differentiation. nih.gov Research has shown that oleanolic acid can alleviate glucose and lipid metabolic dysfunction through the regulation of HNF1b. nih.govmdpi.com Specifically, it has been found to reduce adiposity and insulin resistance via HNF1b-mediated regulation of redox and PPARγ signaling. mdpi.com
Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a master regulator of adipogenesis (fat cell formation). encyclopedia.pub Oleanolic acid can inhibit the expression of PPARγ, which in turn reduces the intracellular accumulation of fat in adipocytes. encyclopedia.pub In some contexts, it can ameliorate insulin resistance through PPARγ signaling. frontiersin.org By downregulating PPARγ, oleanolic acid also reduces the expression of visfatin, a pro-inflammatory adipokine. mdpi.com
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): SREBP-1 is a key transcription factor that promotes lipogenesis (fatty acid synthesis) in the liver. mdpi.com Oleanolic acid has been shown to suppress the expression of SREBP-1 and its target genes. nih.govmdpi.com This inhibitory action reduces the synthesis of lipogenic enzymes, thereby decreasing fatty acid accumulation and providing protection against conditions like nonalcoholic fatty liver disease. nih.govmdpi.com
Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns. frontiersin.orgresearchgate.net Activation of TLRs triggers downstream signaling cascades, often involving adaptors like MyD88, leading to the activation of NF-κB and MAPK pathways and the production of inflammatory cytokines. mdpi.comresearchgate.net
Oleanolic acid and its derivatives have demonstrated anti-inflammatory activity by modulating TLR signaling. researchgate.net For example, oleanolic acid acetate (OAA) was shown to alleviate symptoms in a mouse model of multiple sclerosis by regulating TLR2 signaling. frontiersin.orgkribb.re.kr Upregulation of TLR2 and its downstream signaling molecules in the spinal cord was reversed by OAA treatment. frontiersin.orgkribb.re.kr
In other studies, OAA significantly inhibited TLR3-mediated signaling. mdpi.comnih.gov It was found to interact with IκB kinase α/β (IKKα/β), a key node in the NF-κB pathway, thereby attenuating the production of inflammatory cytokines upon TLR3 stimulation. mdpi.comnih.gov Furthermore, oleanolic acid has been shown to inhibit the TLR4-mediated activation of NF-κB and MAPK pathways in a model of Salmonella-induced diarrhea, thereby reducing intestinal inflammation. researchgate.net
Referenced Compounds
Enzyme Inhibitory Activity
Oleanolic acid has been shown to inhibit a variety of enzymes implicated in different diseases. The following sections detail its inhibitory effects on specific enzymes.
HIV-1 Protease Inhibition
Oleanolic acid has demonstrated potential as an anti-HIV agent by inhibiting HIV-1 protease, an enzyme crucial for viral replication. tandfonline.comnih.govresearchgate.net In vitro studies have shown that oleanolic acid inhibits HIV-1 replication in various cell systems, including acutely infected H9 cells, human peripheral mononuclear cells (PBMC), and monocyte/macrophages (M/M). tandfonline.comnih.gov The effective concentration for 50% inhibition (EC50) was found to be 1.7 µg/mL in acutely infected H9 cells. tandfonline.comtandfonline.com In other cellular systems, the EC50 values were 22.7 µM for in vitro infected PBMC, 24.6 µM for naturally infected PBMC, and 57.4 µM for M/M. nih.govresearchgate.net
The mechanism of action is attributed to the direct inhibition of HIV-1 protease activity. tandfonline.comnih.gov Furthermore, synthetic derivatives of oleanolic acid have been developed to enhance this inhibitory activity. For instance, derivatives with acidic acyl chains of specific lengths (6 and 8 carbons) at the 3-O-position showed optimized inhibitory activity. tandfonline.comtandfonline.com The introduction of an additional acidic chain at the C-28 position also significantly increased the inhibitory potency. tandfonline.com Molecular docking studies suggest that the binding of oleanolic acid derivatives to the protease is a key factor in their inhibitory effect, with more potent derivatives showing higher binding energies. nih.gov
Table 1: HIV-1 Replication Inhibition by Oleanolic Acid
| Cell System | EC50 Value |
| Acutely infected H9 cells | 1.7 µg/mL tandfonline.comtandfonline.com |
| In vitro infected PBMC | 22.7 µM nih.govresearchgate.net |
| Naturally infected PBMC | 24.6 µM nih.govresearchgate.net |
| Monocyte/Macrophages (M/M) | 57.4 µM nih.govresearchgate.net |
Alpha-Glucosidase Inhibition
Oleanolic acid and its derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for managing type 2 diabetes. ebi.ac.ukresearchgate.nettandfonline.comfrontiersin.org Oleanolic acid itself exhibits α-glucosidase inhibitory activity with a reported IC50 value of 35.6 ± 2.6 μM. ebi.ac.uk Kinetic studies have revealed that oleanolic acid acts as a non-competitive inhibitor of α-glucosidase. ebi.ac.uk
Numerous synthetic derivatives of oleanolic acid have been synthesized and evaluated, with many showing significantly enhanced inhibitory potency compared to the parent compound and the commercial drug acarbose. For example, a dihydroxy-olide derivative of oleanolic acid was found to be the most potent among a series of tested samples, with an IC50 value of 7.97 ± 0.214 µM. tandfonline.comtandfonline.comresearchgate.netmdpi.com Other modifications, such as the introduction of a benzylidene group or conjugation with a tetrazole cycle, have led to derivatives with IC50 values in the sub-micromolar range, demonstrating inhibitory activity thousands of times stronger than acarbose. tandfonline.comfrontiersin.orgnih.gov For instance, one benzylidene analog of oleanolic acid displayed an IC50 of 0.40 μM, and an oxime ester derivative showed an IC50 of 0.35 µM. tandfonline.comfrontiersin.org
Table 2: Alpha-Glucosidase Inhibition by Oleanolic Acid and its Derivatives
| Compound | IC50 Value (µM) |
| Oleanolic Acid | 35.6 ± 2.6 ebi.ac.uk |
| Oleanolic Acid | 4.09 frontiersin.org |
| Dihydroxy-olide derivative | 7.97 ± 0.214 tandfonline.comtandfonline.comresearchgate.netmdpi.com |
| Benzylidene analog (4i) | 0.40 frontiersin.org |
| Oxime ester derivative (3a) | 0.35 tandfonline.com |
| Tetrazole derivative of 2,3-indolo-oleanolic acid | 1.15 nih.gov |
| Acarbose (Reference) | 649.94 nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, making it a therapeutic target for type 2 diabetes and obesity. acs.orgnih.govresearchgate.net Oleanolic acid and its derivatives have been investigated as PTP1B inhibitors. acs.orgnih.gov Oleanolic acid itself is used as a positive control in PTP1B inhibition assays with a reported IC50 value of 2.3 µg/mL. scielo.br
Research has shown that the structural integrity of the A ring and the 12-ene moieties of the oleanane (B1240867) skeleton are important for maintaining PTP1B inhibitory activity. acs.org Several derivatives of oleanolic acid have demonstrated moderate to good inhibitory activities. For instance, one derivative, 25f, exhibited an IC50 of 3.12 μM. acs.org Molecular docking simulations have been employed to explore the potential binding modes of these inhibitors with the enzyme. acs.org Furthermore, oleanane-type triterpenes isolated from natural sources have also shown strong PTP1B inhibitory activity, with IC50 values ranging from 3.77 ± 0.11 to 6.40 ± 0.81 μM. nih.gov A synthetic oleanolic acid derivative, C10a, has also been reported as a PTP1B inhibitor, leading to further development of tricyclic derivatives with improved potency. tandfonline.com
Table 3: PTP1B Inhibition by Oleanolic Acid and Related Compounds
| Compound | IC50 Value |
| Oleanolic Acid (Positive Control) | 2.3 µg/mL scielo.br |
| Oleanolic Acid Derivative (25f) | 3.12 µM acs.org |
| Oleanane-type triterpenes | 3.77 ± 0.11 to 6.40 ± 0.81 µM nih.gov |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govdntb.gov.uajcdr.net Oleanolic acid has been shown to possess AChE inhibitory potential. nih.govdntb.gov.ua In one study, oleanolic acid exhibited an IC50 value of 9.22 μM in a TLC-bioautography assay. nih.govdntb.gov.ua At a concentration of 320 μM, oleanolic acid showed 81.78 ± 0.07% inhibition of AChE, which was comparable to the standard drug donepezil. jcdr.net
Molecular docking and dynamic simulations have been used to investigate the mechanism of AChE inhibition by oleanolic acid, revealing interactions with key amino acid residues in the enzyme's active site. nih.govdntb.gov.ua Synthetic derivatives of oleanolic acid have also been developed to enhance AChE inhibitory activity. For example, 2,3-indolo-oleanolic acid was found to be a highly active inhibitor with an IC50 value of 0.78 µM. mdpi.com Another study reported a series of OA-tacrine hybrids, with one compound showing an IC50 value of 0.55 µM, which was more potent than the reference compound galantamine. researchgate.net
Table 4: Acetylcholinesterase (AChE) Inhibition by Oleanolic Acid and its Derivatives
| Compound | IC50 Value (µM) |
| Oleanolic Acid | 9.22 nih.govdntb.gov.ua |
| 2,3-indolo-oleanolic acid | 0.78 mdpi.com |
| OA-tacrine hybrid | 0.55 researchgate.net |
| Donepezil (Reference) | 0.01 mdpi.com |
| Galantamine (Reference) | 5.01 researchgate.net |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. thieme-connect.comscielo.br Oleanolic acid has demonstrated inhibitory effects on these enzymes, contributing to its anti-inflammatory properties.
Studies have shown that oleanolic acid can inhibit both COX-1 and COX-2 enzymes. tandfonline.com One study reported an IC50 value of 295 µM for COX-2 inhibition with a selectivity ratio (COX-2/COX-1) of 0.8. tandfonline.com Additionally, the presence of a hydroxyl group at the 24th position of oleanolic acid derivatives has been linked to the inhibition of 5-lipoxygenase (5-LOX) and COX-1 enzymes. nih.gov
Urease and Beta-Lactamase (Lack of Inhibition)
In a study evaluating the enzyme inhibitory profile of oleanolic acid and five of its synthetic derivatives, no inhibitory activity was observed against urease and beta-lactamase. tandfonline.comtandfonline.comresearchgate.netmdpi.comresearchgate.net While these compounds showed a positive response against alpha-glucosidase, they were inactive against urease and beta-lactamase under the tested conditions. tandfonline.comtandfonline.comresearchgate.netmdpi.comresearchgate.net
Modulation of Gene Expression
Oleanolic acid exerts a significant portion of its biological effects by modulating the expression of a wide array of genes. This regulation occurs primarily through its interaction with and subsequent influence on the activity of various transcription factors and microRNAs (miRNAs). These interactions can either enhance or suppress the transcription of target genes, leading to changes in cellular processes such as inflammation, apoptosis, cell proliferation, and antioxidant defense.
Research indicates that oleanolic acid can influence several key signaling pathways, including those governed by nuclear factor erythroid 2-related factor 2 (Nrf2), nuclear factor-kappa B (NF-κB), and the p53 tumor suppressor. nih.govbegellhouse.comaging-us.com Furthermore, it acts as a modulator of metabolic nuclear receptors and affects the expression levels of specific microRNAs, which in turn regulate entire networks of gene expression. mdpi.comnih.gov
Regulation of Transcription Factor Activity
Oleanolic acid's ability to modulate gene expression is heavily dependent on its influence over critical transcription factors. By altering the activation, nuclear translocation, and DNA binding capacity of these proteins, it orchestrates complex changes in the cellular transcriptome.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)
Oleanolic acid is a known activator of the Nrf2-Keap1 pathway, a central regulator of cellular antioxidant and detoxification responses. nih.govaging-us.com Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Oleanolic acid promotes the nuclear translocation of Nrf2. springermedizin.deresearchgate.net Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. springermedizin.de This leads to the increased expression of numerous cytoprotective genes. nih.gov Studies have demonstrated that oleanolic acid treatment increases the mRNA and protein levels of canonical Nrf2 target genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and glutathione-S-transferases (GST). nih.govspringermedizin.deresearchgate.net
Nuclear Factor-kappa B (NF-κB)
In contrast to its effect on Nrf2, oleanolic acid is a potent inhibitor of the NF-κB signaling pathway, which is a key mediator of inflammatory and immune responses. nih.govbmbreports.org NF-κB activation is a critical step in the transcription of pro-inflammatory genes. nih.gov Oleanolic acid has been shown to suppress the activation and subsequent nuclear translocation of NF-κB subunits, such as p65 and p50. begellhouse.commdpi.com By preventing NF-κB from binding to its target DNA sequences, oleanolic acid effectively downregulates the expression of pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). begellhouse.comsci-hub.se Research has also identified that oleanolic acid can significantly decrease the expression of MafK, a modulator of NF-κB, thereby suppressing p65 acetylation. nih.gov
Tumor Suppressor p53
Oleanolic acid can modulate the p53 pathway, which is crucial for regulating the cell cycle and apoptosis. spandidos-publications.com Research in B16F-10 melanoma cells shows that oleanolic acid upregulates the expression of the p53 gene. begellhouse.com This activation leads to a subsequent increase in the expression of pro-apoptotic genes like Bax and the cell cycle inhibitors p21 and p27. begellhouse.comspandidos-publications.com Concurrently, it downregulates the expression of the anti-apoptotic gene Bcl-2 and the cell cycle promoter Cyclin D1. begellhouse.comspandidos-publications.com These findings suggest that oleanolic acid induces apoptosis in cancer cells partly through a p53-induced, caspase-mediated pro-apoptotic pathway while suppressing the NF-κB-induced, Bcl-2-mediated anti-apoptotic pathway. begellhouse.comnih.gov
Metabolic Nuclear Receptors
Oleanolic acid functions as a modulator for a variety of metabolic nuclear receptors, which are ligand-activated transcription factors vital for homeostasis. mdpi.com It has been identified as an antagonist of the Farnesoid X Receptor (FXR) and Liver X Receptor (LXR), and a weak activator of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. mdpi.com Its interaction with these receptors is often tissue-specific and can lead to selective gene modulation. mdpi.com For example, in HepG2 cells, oleanolic acid was shown to block the chenodeoxycholic acid (CDCA) induction of FXR target genes like the bile salt export pump (BSEP) but did not affect others like the organic solute transporter (OST-β). mdpi.com As an LXR antagonist, it can downregulate the mRNA and protein levels of genes in the LXRα-SREBP-1c signaling pathway, which are involved in lipid metabolism. mdpi.com
Impact on Target Gene Expression
The modulation of transcription factors by oleanolic acid results in significant changes in the expression levels of numerous downstream target genes. These changes are the molecular basis for many of oleanolic acid's observed biological activities.
| Pathway/Process | Target Gene | Effect of Oleanolic Acid | Cell/Tissue Model | Reference |
| Antioxidant Response | Nqo1, Ho-1, Gclc | Upregulation | Mouse Liver, Kidney | nih.gov, springermedizin.de |
| GSTA, SOD1 | Upregulation | HepG2 cells | researchgate.net | |
| Inflammation | TNF-α, IL-1β, IL-6 | Downregulation | B16F-10 melanoma cells | begellhouse.com |
| cIAP2, IκBα | Downregulation | RAW 264.7 cells | nih.gov | |
| COX-2 | Downregulation | HepG2 cells | sci-hub.se | |
| Apoptosis & Cell Cycle | p53, Bax, Caspase-3 | Upregulation | B16F-10 melanoma cells | begellhouse.com |
| p21, p27 | Upregulation | B16F-10 melanoma cells | begellhouse.com | |
| Bcl-2, Cyclin D1 | Downregulation | B16F-10 melanoma cells, CRC tumors | begellhouse.com, spandidos-publications.com | |
| Cartilage Degradation | MMP-1, MMP-3, MMP-13 | Downregulation | Rabbit Articular Chondrocytes | nih.gov |
| ADAMTS-4, ADAMTS-5 | Downregulation | Rabbit Articular Chondrocytes | nih.gov | |
| Type II Collagen | Upregulation (Restored) | Rabbit Articular Chondrocytes | nih.gov | |
| Metabolism | BSEP, CYP7A1 | Downregulation | HepG2 cells | mdpi.com |
| SREBP-1c | Downregulation | HepaRG cells | mdpi.com |
This table provides a summary of research findings. The effects can be cell-type and context-dependent.
Regulation of MicroRNA Expression
Beyond transcription factors, oleanolic acid can also regulate gene expression epigenetically by modulating the levels of microRNAs (miRNAs). MiRNAs are small non-coding RNAs that play crucial roles in post-transcriptional gene silencing. nih.gov
Studies have shown that oleanolic acid can upregulate the expression of tumor-suppressive miRNAs. For instance, it specifically increases the expression of miR-122 in hepatocellular carcinoma cells, which in turn inhibits cell migration and invasion. nih.gov The upregulation of miR-122 by oleanolic acid leads to the decreased expression of its target genes, such as Cyclin G1 (CCNG1) and myocyte enhancer factor 2D (MEF2D). oncotarget.com Similarly, oleanolic acid has been found to mediate some of its antidepressant-like effects through the upregulation of miR-132. frontiersin.org
Conversely, oleanolic acid can downregulate miRNAs associated with disease pathology. In a model of diabetic nephropathy, it was found to restrict high glucose-induced fibrosis in kidney cells by inhibiting the expression of miR-142-5p, which targets the tumor suppressor PTEN. researchgate.net A derivative of oleanolic acid has also been reported to upregulate miR-421, which targets the oncogene SPINK1 in pancreatic cancer cells. nih.gov
| MicroRNA | Effect of Oleanolic Acid | Impact on Target(s) | Cell/Disease Model | Reference |
| miR-122 | Upregulation | Downregulates CCNG1, MEF2D | Lung Carcinoma, Hepatocellular Carcinoma | nih.gov, oncotarget.com |
| miR-132 | Upregulation | Mediates neurotrophic signaling | Mouse model of depression | frontiersin.org |
| miR-142-5p | Downregulation | Upregulates PTEN | Rat Kidney Epithelial Cells (Diabetic Nephropathy) | researchgate.net |
| miR-421 | Upregulation (by derivative) | Downregulates SPINK1 | Pancreatic Cancer Cells | nih.gov |
This table summarizes the influence of oleanolic acid on specific microRNAs and their subsequent gene targets.
Preclinical Investigations of Oleanolic Acid Bioactivities
Anti-inflammatory Research
Oleanolic acid and its derivatives have demonstrated significant anti-inflammatory effects across various preclinical models. mdpi.com The mechanisms underlying these effects involve the modulation of key inflammatory mediators and signaling pathways. mdpi.comnih.gov
In Vitro Anti-inflammatory Models (e.g., LPS-activated BV2 cells)
In laboratory settings, the anti-inflammatory potential of oleanolic acid is frequently studied using cell models like lipopolysaccharide (LPS)-activated BV2 microglial cells. LPS, a component of Gram-negative bacteria, is a potent inducer of inflammation in these cells.
Studies have shown that oleanolic acid can effectively suppress the inflammatory response in LPS-stimulated BV2 cells. nih.gov Pre-treatment with oleanolic acid has been observed to attenuate the production of key pro-inflammatory mediators. For instance, it dose-dependently reduces the release of nitric oxide (NO), a signaling molecule involved in inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
Furthermore, oleanolic acid curtails the secretion of several pro-inflammatory cytokines. nih.gov In LPS-activated BV2 cells, it has been shown to decrease the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Some derivatives of oleanolic acid have also been found to inhibit chemokines like monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-1α (MIP-1α), while simultaneously upregulating the anti-inflammatory cytokine IL-10. nih.govresearchgate.net
The molecular mechanism for these effects often involves the inhibition of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov By blocking the activation of these pathways, oleanolic acid effectively dampens the expression of numerous downstream inflammatory genes. nih.govmdpi.com
Table 1: In Vitro Anti-inflammatory Effects of Oleanolic Acid and Its Derivatives on LPS-stimulated Microglial/Macrophage Cells
In Vivo Anti-inflammatory Animal Models (e.g., TPA-induced ear inflammation)
The anti-inflammatory properties of oleanolic acid have been corroborated in animal models. A common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, which mimics acute skin inflammation. researchgate.netmdpi.com
Topical application of TPA induces a strong inflammatory response characterized by edema (swelling) and the infiltration of inflammatory cells. researchgate.netmdpi.com Studies have demonstrated that treatment with oleanolic acid derivatives can significantly suppress this TPA-induced ear edema. mdpi.com For example, a diamine-PEGylated derivative of oleanolic acid (OADP) was shown to decrease ear thickness more effectively than the conventional anti-inflammatory drug diclofenac. mdpi.comnih.gov This was accompanied by a reduction in inflammatory cell infiltration and a decrease in the levels of pro-inflammatory cytokines like IL-6 in the ear tissue. mdpi.commdpi.com
Other animal models, such as carrageenan-induced paw edema, have also been used to confirm the in vivo anti-inflammatory efficacy of oleanolic acid. researchgate.net These studies collectively support the findings from in vitro research, indicating that oleanolic acid can effectively mitigate inflammatory responses in a living organism.
Antioxidant Research
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Oleanolic acid exhibits potent antioxidant properties through multiple mechanisms, including direct ROS neutralization and the enhancement of the body's own antioxidant systems. nih.govnih.gov
Mechanisms of Reactive Oxygen Species (ROS) Neutralization
Oleanolic acid has been shown to function as a direct free radical scavenger. nih.gov Its chemical structure allows it to donate a hydrogen atom to neutralize reactive oxygen species, thereby preventing them from damaging cellular components like lipids, proteins, and DNA. mdpi.com
One of the key antioxidant actions of oleanolic acid is the inhibition of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. nih.gov In various experimental models, oleanolic acid has demonstrated a significant ability to inhibit lipid peroxidation. nih.govresearchgate.net For instance, in a study using t-butyl hydroperoxide (tBHP) to induce oxidative damage in a human fetal liver cell line, oleanolic acid protected cell membrane integrity and reduced the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. nih.govresearchgate.net
Enhancement of Endogenous Antioxidant Defenses (e.g., GSH, Nrf2)
Beyond its direct scavenging activity, oleanolic acid exerts an indirect antioxidant effect by bolstering the cell's intrinsic antioxidant defense systems. mdpi.comresearchgate.net A critical mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. nih.gov Research has shown that oleanolic acid can increase the expression and activation of Nrf2. nih.govresearchgate.net This activation, in turn, leads to the increased production of key antioxidant enzymes such as catalase (CAT) and peroxidoxin 1 (PRX1), which are crucial for detoxifying harmful substances like hydrogen peroxide. nih.govresearchgate.net
Furthermore, oleanolic acid helps maintain cellular redox balance by influencing glutathione (B108866) (GSH) levels. nih.gov GSH is a major endogenous antioxidant. nih.gov Studies have demonstrated that oleanolic acid can promote an increase in the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), indicating its role in regenerating this vital antioxidant and enhancing the cell's capacity to combat oxidative stress. nih.govresearchgate.net
Table 2: Antioxidant Mechanisms of Oleanolic Acid
Anti-cancer Research
Oleanolic acid and its synthetic derivatives have attracted considerable attention for their potential as anti-cancer agents. nih.govresearchgate.net Preclinical studies have revealed that these compounds can inhibit cancer progression through various mechanisms, including inducing apoptosis (programmed cell death), inhibiting cell proliferation and migration, and preventing angiogenesis (the formation of new blood vessels that feed tumors). nih.govresearchgate.net
In vitro studies have demonstrated the cytotoxic activity of oleanolic acid against a wide range of cancer cell lines, such as those from liver (HepG2), colon (HCT-116), and breast (MDA-MB-231) cancers. mdpi.comnih.gov For example, in hepatocellular carcinoma cells, oleanolic acid, particularly in combination with the chemotherapy drug fluorouracil, has been shown to synergistically inhibit cell proliferation and induce apoptosis. nih.gov This apoptotic effect was linked to the regulation of apoptosis-related proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3. nih.gov
Interestingly, the effect of oleanolic acid on ROS levels can be context-dependent. While it acts as an antioxidant in normal cells, it has been observed to exhibit a pro-oxidative effect in some cancer cells. nih.gov In highly invasive MDA-MB-231 breast cancer cells, oleanolic acid was found to increase intracellular ROS levels, which can contribute to cancer cell death. nih.govresearchgate.net
Systematic reviews and meta-analyses of animal studies have further supported the anti-tumor effects of oleanolic acid, showing that its administration can significantly inhibit tumor growth and reduce tumor weight in various cancer models. spandidos-publications.com The mechanisms for its anti-cancer action are multifaceted and involve the modulation of numerous signaling pathways that are critical for cancer cell survival and proliferation. nih.gov
Table 3: Preclinical Anti-Cancer Effects of Oleanolic Acid
Cytotoxic Effects on Cancer Cell Lines
Oleanolic acid and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. The inhibitory concentrations (IC50) and the extent of cell viability reduction vary depending on the specific cell line and the derivative of oleanolic acid used.
For instance, a derivative of oleanolic acid showed dose- and time-dependent inhibition of proliferation in SMMC-7721 human hepatocellular carcinoma cells, with IC50 values of 26.80, 11.85, and 6.66 µM at 24, 48, and 72 hours, respectively. nih.govharvard.edu Another study on SMMC-7721 cells found that oleanolic acid alone could inhibit proliferation and induce apoptosis in a dose-dependent manner. nih.gov Synthetic saponin (B1150181) derivatives of oleanolic acid also exhibited antiproliferative effects against SMMC-7721 cells, with IC50 values ranging from 3.07 to over 15.1 μM depending on the specific structural modifications. mdpi.com
In breast cancer research, oleanolic acid displayed cytotoxicity against MCF-7 cells, with an IC50 value of 13.09 µg/mL. researchgate.net Other studies have also confirmed the cytotoxic potential of oleanolic acid and its derivatives against MCF-7 cells. nih.govnih.gov Furthermore, oleanolic acid was found to be cytotoxic to DU145 prostate cancer cells and U87 glioblastoma cells, with IC50 values of 112.57 and 163.60 μg/mL, respectively. oncotarget.com
The cytotoxic activity of oleanolic acid extends to prostate cancer cell lines like PC3. researchgate.netacgpubs.orgacgpubs.orgsemanticscholar.org Research on the BGC-823 gastric cancer cell line has also been undertaken, although specific IC50 values from the provided context are not available.
In studies involving the A549 non-small cell lung cancer cell line, oleanolic acid exhibited potent cytotoxicity with an IC50 value of 4.7 μM. mdpi.comnih.gov Another investigation reported a notable decline in A549 cell viability (56%) after treatment with 40 µg/mL of oleanolic acid for 24-48 hours. researchgate.netmdpi.com An indole-conjugated analogue of oleanolic acid, OD2, showed a pronounced dose-dependent cytotoxic effect on A549 cells, with an IC50 value of 8.772 µM. tandfonline.com
The human leukemia cell line HL60 has also been a target of oleanolic acid research. Treatment with oleanolic acid dramatically blocked the growth of HL60 cells in a time- and dose-dependent manner. oup.comnih.gov Additionally, certain oleanolic acid derivatives have shown significant cytotoxic activities against HL-60 cells. koreascience.kr
Interactive Data Table: Cytotoxic Effects of Oleanolic Acid and its Derivatives on Various Cancer Cell Lines.
| Cell Line | Compound | IC50 Value | Source |
|---|---|---|---|
| SMMC-7721 | Oleanolic acid derivative | 26.80 µM (24h), 11.85 µM (48h), 6.66 µM (72h) | nih.govharvard.edu |
| SMMC-7721 | Oleanolic acid | Dose-dependent inhibition | nih.gov |
| SMMC-7721 | Synthetic saponin derivatives | 3.07 - >15.1 µM | mdpi.com |
| MCF-7 | Oleanolic acid | 13.09 µg/mL | researchgate.net |
| PC3 | Oleanolic acid | - | researchgate.netacgpubs.orgacgpubs.orgsemanticscholar.org |
| A549 | Oleanolic acid | 4.7 µM | mdpi.comnih.gov |
| A549 | Oleanolic acid | 56% viability decline at 40 µg/mL | researchgate.netmdpi.com |
| A549 | OD2 (indole-conjugated analogue) | 8.772 µM | tandfonline.com |
Induction of Apoptosis in Cancer Cells
A primary mechanism through which oleanolic acid exerts its anticancer effects is the induction of apoptosis, or programmed cell death. spandidos-publications.com This has been observed across multiple cancer cell lines and is often associated with the mitochondrial pathway. waocp.org
In SMMC-7721 human hepatocellular carcinoma cells, an oleanolic acid derivative was found to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.govharvard.edu This led to the cleavage of caspase-9 and caspase-3, key executioners of apoptosis. nih.govharvard.edu Further investigation in SMMC-7721 cells showed that oleanolic acid treatment resulted in decreased mitochondrial membrane potential and reduced intracellular ATP concentration, classic signs of mitochondrial dysfunction-mediated apoptosis. nih.gov
Similar apoptotic mechanisms have been identified in other cancer cells. In HepG2 hepatocellular carcinoma cells, oleanolic acid induced apoptosis characterized by cell shrinkage, membrane blebbing, and nuclear condensation. spandidos-publications.com This was accompanied by cell cycle arrest at the sub-G1 phase and DNA fragmentation. spandidos-publications.com The study also demonstrated a loss of mitochondrial membrane potential in a dose-dependent manner. spandidos-publications.com A derivative of oleanolic acid, K73-03, was shown to induce apoptosis in HepG2 cells by increasing the Bax/Bcl-2 ratio and the expression of cleaved-caspase-3 and cleaved-caspase-9. nih.gov
In non-small cell lung cancer (NSCLC) cell lines, oleanolic acid was found to induce caspase-dependent DNA fragmentation. plos.org An indole-conjugated derivative of oleanolic acid, OD2, activated the intrinsic mitochondrial apoptotic pathway in A549 lung cancer cells, evidenced by an increase in Bax and a decrease in Bcl-2 protein levels. tandfonline.com
Studies on human leukemia HL60 cells revealed that oleanolic acid-induced apoptosis involves the activation of caspase-9 and caspase-3, along with the cleavage of poly(ADP-ribose) polymerase (PARP). oup.comnih.gov In HeLa cervical cancer cells, a novel oleanolic acid methyl vanillate (B8668496) derivative induced both early and late apoptosis in a concentration- and time-dependent manner, which was associated with a significant increase in reactive oxygen species (ROS) production. banglajol.info
Inhibition of Tumor Promotion and Carcinogenesis in Animal Models
Beyond its in vitro effects, oleanolic acid has demonstrated the ability to inhibit tumor promotion and carcinogenesis in animal models. Early research showed that oleanolic acid could inhibit chemically-induced carcinogenesis in mouse skin cancer cells. mdpi.com
In a breast cancer model using 4T1-induced mice, oleanolic acid was confirmed to have a significant inhibitory effect on the development of breast tumors. nih.gov Another study utilizing a transplanted tumor model in mice found that administration of oleanolic acid significantly reduced tumor volumes and weights. oup.com The tumor inhibitory ratio was 31.72% in the low-dose group and 57.24% in the high-dose group. oup.com
A systematic review and meta-analysis of animal model studies concluded that oleanolic acid intervention has a significant inhibitory effect on tumor growth and leads to a decrease in tumor weight. spandidos-publications.com Oleanolic acid has also been shown to reduce the rate of lung metastasis in vivo in an osteosarcoma model. mdpi.com
Restoration of Drug Sensitivity (e.g., Sorafenib-resistant Hepatocellular Carcinoma)
A significant challenge in cancer therapy is the development of drug resistance. Research has indicated that oleanolic acid may have the potential to restore sensitivity to conventional chemotherapy drugs.
Specifically, in the context of hepatocellular carcinoma (HCC), oleanolic acid has been shown to restore drug sensitivity in sorafenib-resistant cancer cells. xiahepublishing.comnih.govnih.govecancer.orgeurekalert.org Studies using sorafenib-resistant Huh7 and HepG2 cell lines demonstrated that oleanolic acid significantly inhibited the invasive and migratory capabilities of these resistant cells. xiahepublishing.comnih.govnih.govecancer.orgeurekalert.org Furthermore, treatment with oleanolic acid downregulated the expression of fatty acid-binding protein 3 (fabp3) and restored the cells' sensitivity to sorafenib. xiahepublishing.comnih.govnih.govecancer.orgeurekalert.org The upregulation of fabp3 is strongly associated with the ability of HCC cells to evade the lethal effects of sorafenib. nih.govecancer.orgeurekalert.org By inhibiting fabp3-mediated drug resistance, oleanolic acid shows promise as an adjunct therapy to enhance the efficacy of treatments for advanced HCC. xiahepublishing.comnih.gov
Antiviral Research
In addition to its anticancer properties, oleanolic acid has been investigated for its antiviral activity against several viruses, including the human immunodeficiency virus (HIV) and influenza virus.
Anti-HIV Activity
Oleanolic acid has demonstrated inhibitory effects on HIV-1 replication. mdpi.com In vitro studies have shown that oleanolic acid inhibits HIV-1 replication in various cellular systems, including in vitro infected peripheral blood mononuclear cells (PBMC), naturally infected PBMC, and monocyte/macrophages (M/M). researchgate.netthieme-connect.comthieme-connect.com The half-maximal effective concentration (EC50) values were reported as 22.7 µM for in vitro infected PBMC, 24.6 µM for naturally infected PBMC, and 57.4 µM for M/M. researchgate.netthieme-connect.comthieme-connect.com
The mechanism of its anti-HIV action appears to involve the inhibition of HIV-1 protease activity. researchgate.netthieme-connect.comthieme-connect.com Furthermore, derivatives of oleanolic acid have been synthesized and evaluated for their anti-HIV potential. mdpi.com For instance, certain derivatives have shown potent anti-HIV activity by inhibiting HIV-1 replication in acutely infected H9 cells. mdpi.com One oleanolic acid derivative exhibited an EC50 value of 0.32 μM, highlighting its potential as a promising anti-HIV inhibitor. mdpi.com Another study identified a 12-keto-type oleanolic acid derivative as a potent anti-HIV-1 compound. jst.go.jp
Anti-Influenza Virus Activity
Oleanolic acid and its derivatives have also been explored for their activity against the influenza virus. mdpi.com Research has shown that oleanolic acid can act as a mild inhibitor of influenza hemagglutinin (HA), a key protein involved in viral entry into host cells. acs.orgnih.gov
Derivatives of oleanolic acid have been synthesized to enhance this antiviral activity. For example, OA-10, a newly synthesized triterpene derivative, exhibited significant antiviral activity against four different subtypes of influenza A virus (H1N1, H5N1, H9N2, and H3N2) with EC50 values ranging from 6.7 to 19.6 μM. mdpi.com This derivative is believed to inhibit viral replication by blocking the conformational changes of the HA2 subunit required for virus fusion with the endosomal membrane. mdpi.com
Other synthetic modifications, such as the creation of oleanolic acid trimers, have resulted in compounds with robust potency against influenza A/WSN/33 (H1N1) virus, with IC50 values in the submicromolar range. acs.orgnih.gov These trimers are thought to interrupt the interaction between the HA protein and the host cell's sialic acid receptor, thereby blocking viral entry. acs.orgnih.gov Additionally, oleanolic acid C3-glycoconjugates have been synthesized, with one derivative showing strong anti-influenza activity with an IC50 of 12.45 µmol•L−1. sioc-journal.cn This derivative is also suggested to target the viral envelope hemagglutinin. sioc-journal.cn
Metabolic Regulation Research
Oleanolic acid has been the subject of numerous preclinical studies to investigate its effects on various aspects of metabolic regulation. These investigations have explored its potential to influence glucose and lipid metabolism, as well as its impact on obesity.
Anti-diabetic Potential (Glucose Homeostasis, Insulin (B600854) Sensitivity, Gluconeogenesis)
Oleanolic acid has demonstrated significant potential in the management of diabetes-related metabolic dysfunctions. nih.gov Research indicates its ability to improve glucose homeostasis, enhance insulin sensitivity, and inhibit the process of gluconeogenesis.
Studies have shown that oleanolic acid can help maintain glucose balance by decreasing the activity of hexokinase and the expression of glycogen (B147801) phosphorylase, while increasing the expression of glycogen synthase. encyclopedia.pub It has also been found to promote the conversion of glucose to glycogen, thereby preventing hyperglycemia. encyclopedia.pub In animal models of pre-diabetes, administration of oleanolic acid resulted in improved glucose homeostasis, evidenced by reduced caloric intake, body weight, plasma ghrelin concentration, and glycated hemoglobin. mdpi.comnih.gov
The compound enhances insulin sensitivity through various mechanisms. It has been shown to activate the insulin signaling cascade, including the phosphorylation of Akt, which plays a crucial role in mediating insulin's effects. semanticscholar.orgnih.gov Furthermore, oleanolic acid can improve insulin resistance by activating the insulin receptor substrate (IRS-1) and the PI3K/Akt signaling pathway. nih.govdoi.org It has also been observed to promote insulin signal transduction and inhibit oxidative stress-induced hepatic insulin resistance. nih.gov
A key aspect of its anti-diabetic potential lies in its ability to inhibit gluconeogenesis, the process of generating glucose in the liver. Oleanolic acid has been verified to suppress hepatic gluconeogenesis by stimulating the phosphorylation of Akt and forkhead box O1 (FoxO1), and by down-regulating the expression of glucose-6-phosphatase (G6Pase). researchgate.netplos.org This repression of the AKT/FoxO1 axis-mediated gluconeogenesis contributes to its sustained effect on glucose homeostasis. researchgate.net
Table 1: Effects of Oleanolic Acid on Key Regulators of Glucose Metabolism
| Target/Pathway | Observed Effect | Outcome | Reference |
|---|---|---|---|
| Glucose Homeostasis | |||
| Hexokinase | Decrease in activity | Reduced glucose phosphorylation | encyclopedia.pub |
| Glycogen Phosphorylase (GP) | Decrease in expression | Reduced glycogen breakdown | encyclopedia.pubnih.gov |
| Glycogen Synthase (GS) | Increase in expression | Increased glycogen synthesis | encyclopedia.pubnih.gov |
| α-glucosidase and α-amylase | Inhibition | Reduced carbohydrate digestion | encyclopedia.pubnih.gov |
| Takeda G protein-coupled receptor 5 (TGR5) | Activation | Decreased blood glucose levels | nih.gov |
| Insulin Sensitivity | |||
| PI3K/Akt Pathway | Increased phosphorylation | Enhanced insulin signaling | nih.govfrontiersin.org |
| Insulin Receptor Substrate (IRS-1) | Activation | Improved insulin signaling | nih.gov |
| Gluconeogenesis | |||
| Akt/FoxO1 axis | Stimulation of phosphorylation | Inhibition of gluconeogenesis | researchgate.netplos.org |
| Glucose-6-phosphatase (G6Pase) | Reduction in level/expression | Decreased glucose production | nih.govresearchgate.net |
| Phosphoenolpyruvate carboxykinase (PEPCK) | Reduction in level | Decreased glucose production | nih.gov |
Anti-hyperlipidemic Effects (Lipid Metabolism, Cholesterol Regulation)
Preclinical research has highlighted the potential of oleanolic acid in managing hyperlipidemia by influencing lipid metabolism and cholesterol regulation.
Oleanolic acid has been shown to attenuate triglyceride levels in rats by reducing the fat synthesis factor, sterol regulatory element-binding protein 1 (SREBP-1). nih.govmdpi.com It also contributes to the reduction of total cholesterol by inhibiting the activity of cholesterol acyltransferase. nih.govmdpi.com In high-fat diet-induced hyperlipidemic mice, both acute and chronic treatment with oleanolic acid resulted in reduced serum levels of triglycerides, total cholesterol, and LDL cholesterol. nih.gov Furthermore, clinical investigations in hyperlipidemic patients have shown that oleanolic acid can decrease serum lipid levels. nih.govmdpi.com
The compound's role in cholesterol regulation is multifaceted. It has been found to downregulate the expression and activity of HMG-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis. tandfonline.com This action is partly mediated by the activation of AMP-activated protein kinase (AMPK), which enhances the phosphorylation and subsequent inhibition of HMGCR. tandfonline.com Oleanolic acid also reduces the expression of SREBP-2, an upstream regulator of HMGCR. tandfonline.com Moreover, it has been demonstrated to improve the abnormal accumulation of fat in the liver by reducing the expression of Liver X receptors (LXR) and the activity of SREBP-1, while increasing the expression of genes related to reverse cholesterol transport. encyclopedia.pubnih.gov
Table 2: Impact of Oleanolic Acid on Lipid and Cholesterol Regulation
| Target/Pathway | Observed Effect | Outcome | Reference |
|---|---|---|---|
| Lipid Metabolism | |||
| Triglycerides (TG) | Attenuation | Reduced lipid levels | nih.govmdpi.comnih.gov |
| Sterol Regulatory Element-Binding Protein 1 (SREBP-1) | Reduction in activity/expression | Decreased fat synthesis | nih.govmdpi.comnih.gov |
| Peroxisome proliferator-activated receptor-γ coactivator-1β (PGC-1β) | Decreased hepatic expression | Reduced lipogenesis | nih.gov |
| Cholesterol Regulation | |||
| Total Cholesterol (TC) | Reduction | Lowered cholesterol levels | nih.govmdpi.comnih.gov |
| Low-Density Lipoprotein-Cholesterol (LDL-c) | Reduction | Lowered "bad" cholesterol | nih.govnih.gov |
| Cholesterol Acyltransferase | Inhibition of activity | Reduced cholesterol formation | nih.govmdpi.com |
| HMG-CoA Reductase (HMGCR) | Downregulation of expression and activity | Decreased cholesterol synthesis | tandfonline.com |
| Sterol regulatory element-binding protein-2 (SREBP-2) | Reduced expression | Decreased cholesterol synthesis | tandfonline.com |
| Liver X Receptors (LXR) | Reduced expression | Decreased hepatic fat synthesis | encyclopedia.pubnih.gov |
Anti-obesity Investigations
Oleanolic acid has been investigated for its potential anti-obesity effects, with studies pointing towards its ability to modulate fat metabolism and reduce inflammation associated with obesity.
Research indicates that oleanolic acid can inhibit the expression of visceral fat-specific adipokines and downregulate key regulatory proteins for lipogenesis, such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), leading to a reduction in intracellular fat accumulation. encyclopedia.pub It may also suppress other adipogenic factors like PPARα, SREBP1, and fatty acid synthetase (FAS). encyclopedia.pub In mice with diet-induced obesity, oleanolic acid treatment was found to decrease body, liver, and visceral adipose tissue weights. nih.gov
Furthermore, oleanolic acid has been shown to reduce inflammation in adipose tissue, a key factor in obesity-related metabolic complications. encyclopedia.pubnih.gov It can inhibit macrophage infiltration and reduce the ratio of M1 to M2-type macrophages in adipose tissues. encyclopedia.pubnih.gov Studies in obese mice have demonstrated that oleanolic acid administration improves insulin resistance and reduces adipose tissue hypertrophy and macrophage infiltration. frontiersin.org
Cardiovascular System Research
Preclinical studies have explored the effects of oleanolic acid on the cardiovascular system, with a focus on its potential anti-hypertensive and anti-atherosclerotic properties.
Anti-hypertensive Effects
Oleanolic acid has been shown to possess blood pressure-lowering effects in various animal models of hypertension. nih.govnih.gov Its mechanisms of action are believed to involve multiple pathways.
Studies have reported that oleanolic acid can diminish vascular resistance by promoting the production of nitric oxide (NO) and inhibiting cyclooxygenase (COX) levels in isolated rat vessels. mdpi.com It has also been observed to prevent hypertension by suppressing the catabolism of NO and increasing the expression of endothelial nitric oxide synthase (eNOS). mdpi.com Additionally, oleanolic acid may maintain normal blood pressure by increasing the vasodilator endothelium-derived hyperpolarizing factor (EDHF) alongside NO. mdpi.com The antihypertensive effect of oleanolic acid in some models is also attributed to its diuretic and nephroprotective properties. phcogres.com Furthermore, it has been suggested that the regulation of lipid metabolism contributes to its antihypertensive activity. nih.gov
Anti-atherosclerotic Investigations
Investigations into the anti-atherosclerotic potential of oleanolic acid have revealed its ability to retard the development of atherosclerosis in animal models. oup.com These effects are linked to its influence on serum lipid levels, lipid accumulation in the liver, and the thickening of the arterial intima. oup.com
In animal models of atherosclerosis, oleanolic acid treatment has been shown to reduce total cholesterol and LDL-cholesterol levels. oup.com Histological analysis has demonstrated that oleanolic acid can reduce the thickness of the intima, a key factor in the progression of atherosclerosis. oup.com The underlying mechanisms are thought to involve the regulation of genes related to lipid metabolism, such as PPARγ, AdipoR1, and AdipoR2. oup.com
Anti-myocardial Hypertrophy and Fibrosis
Oleanolic acid has demonstrated notable cardioprotective effects in preclinical research, specifically in the context of myocardial hypertrophy and fibrosis. Studies have shown that oleanolic acid can attenuate the pathological remodeling of the heart muscle. One of the key mechanisms identified is its ability to inhibit the activation of Akt, a serine/threonine-specific protein kinase. geneticsmr.orgresearchgate.net This inhibition subsequently leads to a decrease in the expression of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), forkhead box O3a (FoxO3a), and glycogen synthase kinase 3 (GSK3) in rat models. geneticsmr.orgresearchgate.net
Furthermore, derivatives of oleanolic acid have been synthesized and investigated for their potential to combat cardiac fibrosis. researchgate.net One such derivative was found to alleviate cardiac fibrosis by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). researchgate.net The inhibition of PTP1B, in turn, modulates the AMP-activated protein kinase (AMPK)/transforming growth factor-beta (TGF-β)/Smads signaling pathway, which is critically involved in the fibrotic process. researchgate.net These findings highlight the potential of oleanolic acid and its derivatives as therapeutic agents in mitigating cardiac hypertrophy and fibrosis.
| Compound | Model | Key Findings | Reference |
| Oleanolic Acid | Rat model | Inhibited Akt activation, leading to decreased expression of mTOR, FoxO3a, and GSK3. | geneticsmr.orgresearchgate.net |
| Oleanolic Acid Derivative | Isoproterenol (ISO)-induced mouse cardiac fibrosis model and TGF-β/ISO-induced 3T3 cells | Alleviated cardiac fibrosis through inhibition of PTP1B activity and regulation of the AMPK/TGF-β/Smads pathway. | researchgate.net |
Neuroprotective Research
Oleanolic acid has been the subject of extensive research for its neuroprotective properties, with studies focusing on its potential to combat various pathological processes in the brain. nih.govmdpi.com
Acetylcholinesterase Inhibitory Potential
A key area of investigation into the neuroprotective effects of oleanolic acid is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. cas.cz In vitro studies have demonstrated the acetylcholinesterase inhibitory potential of oleanolic acid. phcogrev.com For instance, a TLC-bioautography assay determined the half-maximal inhibitory concentration (IC50) value of oleanolic acid to be 9.22 μM. phcogrev.com Furthermore, research into derivatives of oleanolic acid has shown even more potent AChE inhibition. A study on 2,3-indolo-oleanolic acid found it to be a highly active compound with an IC50 value of 0.78 µM against acetylcholinesterase. acs.org
| Compound | Assay/Method | IC50 Value (AChE Inhibition) | Reference |
| Oleanolic Acid | TLC-bioautography assay | 9.22 μM | phcogrev.com |
| 2,3-indolo-oleanolic acid | Ellman's method | 0.78 µM | acs.org |
Reduction of Neuroinflammation and Oxidative Stress in Brain
Oleanolic acid has been shown to exert significant neuroprotective effects by mitigating neuroinflammation and oxidative stress in the brain. nih.gov In a model of subarachnoid hemorrhage in rats, treatment with oleanolic acid led to a significant reduction in malondialdehyde levels, an indicator of oxidative stress. Concurrently, it increased the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and GSH-Px. The underlying mechanism for these antioxidant effects has been linked to the activation of the Nrf2/HO-1 pathway.
Furthermore, oleanolic acid has been found to attenuate the activation of microglial cells, which are key players in the brain's inflammatory response. nih.gov In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, pretreatment with oleanolic acid inhibited the release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, as well as nitric oxide (NO). nih.gov This was associated with the downregulation of the genes encoding these cytokines and inducible nitric oxide synthase (iNOS). nih.gov By reducing both oxidative stress and neuroinflammation, oleanolic acid demonstrates a multi-faceted approach to neuroprotection.
| Model/System | Key Findings | Mechanism of Action | Reference |
| Subarachnoid hemorrhage in rats | Reduced malondialdehyde levels; Increased superoxide dismutase, catalase, and GSH-Px levels; Reduced neuronal apoptosis. | Activation of Nrf2/HO-1 pathway. | |
| LPS-stimulated BV2 microglial cells | Inhibited release of IL-1β, IL-6, TNF-α, and NO; Downregulated expression of genes for these cytokines and iNOS. | Attenuation of microglial activation. | nih.gov |
| Ischemic stroke model | Reduced lipid peroxidation in the injured brain. | Anti-oxidative activities. |
Antimicrobial and Antifungal Research
Oleanolic acid and its derivatives have been investigated for their potential to combat a range of microbial pathogens, including bacteria and fungi. nih.gov
Antibacterial Activities
Preclinical studies have demonstrated the antibacterial properties of oleanolic acid against various bacterial species. nih.gov Early research indicated that oleanolic acid has an antibiotic effect by suppressing the synthesis of insoluble glucosyltransferase in Streptococcus mutans. nih.gov It has also shown potent activity against Mycobacterium tuberculosis, including strains resistant to common antibiotics like streptomycin, isoniazid, rifampin, and ethambutol, with a minimum inhibitory concentration (MIC) value of 50 µg/mL against resistant strains. nih.gov The mechanism of action against some bacteria, such as Listeria monocytogenes, involves damaging their cell membranes. nih.gov Furthermore, derivatives of oleanolic acid have been synthesized to enhance its antibacterial efficacy, with some showing significant effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Bacterial Species | Key Findings/MIC Values | Reference |
| Streptococcus mutans | Suppresses the synthesis of insoluble glucosyltransferase. | nih.gov |
| Mycobacterium tuberculosis (drug-resistant strains) | MIC of 50 µg/mL. | nih.gov |
| Listeria monocytogenes, Enterococcus faecium, Enterococcus faecalis | Effective with MICs from 16 to 32 μg/mL. | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | An oleanolic acid derivative (OA-HAD) showed an MIC50 of 10 μg/mL. | nih.gov |
Antifungal Activities (e.g., against Magnaporthe oryzae)
The antifungal potential of oleanolic acid and its derivatives has been explored, particularly against the rice blast fungus, Magnaporthe oryzae. geneticsmr.orgphcogrev.com While oleanolic acid itself serves as a starting point, its glycoside derivatives have shown more promising activity. geneticsmr.org A study involving the synthesis of various oleanolic mono- and di-glycosides revealed that their antifungal efficacy against M. oryzae is structure-dependent. geneticsmr.org The research concluded that the optimal structure for activity against this fungus involves a C3 connection of a hexose (B10828440) (like mannose, galactose, or glucose) combined with a C28 connection to a small group, or a C3 connection to a pentose (B10789219) with a larger group at C28. geneticsmr.org In another study, triterpene glycosides isolated from Trevesia palmata, which are structurally related to oleanolic acid, exhibited strong antifungal activities against M. oryzae, with IC50 values ranging from 2-5 μg/ml. phcogrev.com
| Compound/Extract | Target Fungus | Key Findings/IC50 Values | Reference |
| Oleanolic mono- and di-glycosides | Magnaporthe oryzae | Antifungal activity is structure-dependent. | geneticsmr.org |
| Triterpene glycosides from Trevesia palmata | Magnaporthe oryzae | IC50 values ranging from 2-5 μg/ml. | phcogrev.com |
Other Preclinical Biological Activities
Gastroprotective and Ulcer-Healing Research
Oleanolic acid has demonstrated significant gastroprotective and ulcer-healing properties in various preclinical models. Studies have shown its efficacy in mitigating gastric damage induced by chemical agents and in promoting the healing of chronic ulcers.
In rat models, orally administered oleanolic acid was found to inhibit the formation of gastric lesions induced by ethanol, aspirin, and pylorus ligature. tandfonline.com Its protective effect in the pylorus ligature and aspirin-induced ulcer models was comparable to that of ranitidine. tandfonline.com In the ethanol-induced gastric lesion model, oleanolic acid exhibited a dose-dependent protective activity, with its effectiveness at higher doses being similar to that of omeprazole. tandfonline.com Furthermore, research on the acetic acid-induced chronic gastric ulcer model in rats revealed that oleanolic acid promotes the healing of these lesions. nih.govresearchgate.net
The mechanisms underlying the gastroprotective effects of oleanolic acid are multifaceted. In vitro studies using human epithelial gastric cells have shown that oleanolic acid can protect these cells from damage induced by sodium taurocholate. tandfonline.com It has also been observed to stimulate the production of cellular reduced glutathione and prostaglandin (B15479496) E2, both of which play crucial roles in maintaining gastric mucosal integrity. tandfonline.com Additionally, oleanolic acid has been found to enhance the proliferation of both human epithelial gastric cells and human lung fibroblasts (MRC-5), and it possesses superoxide anion scavenging capabilities. tandfonline.com
Derivatives of oleanolic acid have also been investigated for their gastroprotective potential. Semisynthetic acetylated and methoxylated derivatives of oleanolic acid showed significant gastroprotective activity in a hydrochloric acid/ethanol-induced ulcer model in mice, although their effect was not substantially greater than that of the parent compound. tandfonline.com
The following table summarizes the key findings from preclinical studies on the gastroprotective and ulcer-healing effects of oleanolic acid.
| Model | Key Findings | Reference Compound(s) |
| Ethanol-induced gastric ulcers (rats) | Dose-dependent inhibition of lesion formation. | Omeprazole |
| Aspirin-induced gastric ulcers (rats) | Inhibition of lesion formation comparable to ranitidine. | Ranitidine |
| Pylorus ligature-induced gastric ulcers (rats) | Inhibition of lesion formation comparable to ranitidine. | Ranitidine |
| Acetic acid-induced chronic gastric ulcers (rats) | Promoted healing of chronic lesions, reduced ulcer area, and increased mucosal thickness. nih.govresearchgate.net | Ranitidine nih.govresearchgate.net |
| HCl/ethanol-induced ulcers (mice) | Oleanolic acid and its methoxylated and acetylated derivatives proved to be active. | - |
| In vitro human gastric epithelial cells | Protected cells from sodium taurocholate-induced damage, stimulated glutathione and prostaglandin E2, enhanced cell proliferation. tandfonline.com | - |
Antifeedant Activity Research
Oleanolic acid and its derivatives have been investigated for their antifeedant properties, which are crucial for plant defense against herbivores. Research has shown that certain modifications to the oleanolic acid structure can enhance its activity as a feeding deterrent.
Specifically, 3-O-fatty acid ester derivatives of oleanolic acid have demonstrated notable antifeedant activity. tandfonline.com This suggests that the lipophilicity and steric properties of the molecule play a significant role in its ability to deter feeding in insects. Studies on Lantana camara, a plant known to contain oleanolic acid, have also highlighted the antifeedant potential of its extracts against insects like Callosobruchus chinensis. lifesciencesite.com While these extracts contain a mixture of compounds, the presence of oleanolic acid and its derivatives is believed to contribute to the observed effects.
The following table outlines the research findings on the antifeedant activity of oleanolic acid derivatives.
| Compound/Extract | Activity | Target Organism |
| 3-O-fatty acid ester derivatives of oleanolic acid | Antifeedant activity. tandfonline.com | Not specified |
| Petroleum ether and methanolic extracts of Lantana camara | Complete feeding deterrent action at 5% concentration. lifesciencesite.com | Callosobruchus chinensis lifesciencesite.com |
Immunomodulatory Effects
Oleanolic acid has been shown to possess significant immunomodulatory properties, influencing both innate and adaptive immune responses. nih.govnih.gov These effects are complex and can vary depending on the specific context of the immune challenge.
In the context of infections, oleanolic acid has demonstrated immunostimulatory effects. For instance, in a study involving BALB/c mice infected with Mycobacterium tuberculosis, treatment with a combination of oleanolic acid and ursolic acid led to a significant reduction in pulmonary bacilli loads. d-nb.info This was accompanied by an increased expression of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in the lungs, suggesting that oleanolic acid can enhance the host's immune response against the pathogen. d-nb.info Similarly, oleanolic acid has been found to mitigate the pro-inflammatory responses induced by lipopolysaccharide (LPS) by down-regulating the expression of nuclear factor-κB (NF-κB) and TNF-α. nih.gov
Conversely, in the context of autoimmune and allergic conditions, oleanolic acid has shown immunosuppressive effects. In a mouse model of experimental autoimmune myocarditis, oleanolic acid promoted the production of anti-inflammatory cytokines while reducing pro-inflammatory cytokines, thereby alleviating disease symptoms. nih.gov It has also been reported to be active in models of delayed-type hypersensitivity reactions and allergic asthma. plos.org
The following table summarizes the key immunomodulatory effects of oleanolic acid observed in preclinical studies.
| Model/Condition | Key Findings | Mechanism/Effect |
| Mycobacterium tuberculosis infection (mice) | Significant reduction in pulmonary bacilli loads (in combination with ursolic acid). d-nb.info | Increased expression of IFN-γ and TNF-α. d-nb.info |
| Lipopolysaccharide (LPS)-induced inflammation | Mitigated pro-inflammatory responses. nih.gov | Down-regulation of NF-κB and TNF-α expression. nih.gov |
| Experimental autoimmune myocarditis (mice) | Alleviated disease symptoms. nih.gov | Promoted anti-inflammatory cytokines and reduced pro-inflammatory cytokines. nih.gov |
| Allergic conjunctivitis (mice) | Restricted mast cell degranulation and eosinophil infiltration; decreased allergen-specific immunoglobulins. plos.orgnih.gov | Reduced Th2-type cytokines, sPLA2-IIA, and chemokines. plos.orgnih.gov |
Antiallergic Activity Research
Oleanolic acid has demonstrated notable antiallergic properties in preclinical models, suggesting its potential for modulating hypersensitivity reactions. nih.gov Research has focused on its ability to interfere with key cellular and molecular events that drive allergic inflammation.
In a mouse model of experimental allergic conjunctivitis induced by ragweed pollen, treatment with oleanolic acid was found to restrict mast cell degranulation and the infiltration of eosinophils into the conjunctival tissue. plos.orgnih.gov It also led to a decrease in the levels of allergen-specific immunoglobulins. plos.orgnih.gov Furthermore, the levels of Th2-type cytokines, secreted phospholipase A2 type-IIA (sPLA2-IIA), and various chemokines were significantly diminished in both the conjunctiva and serum of oleanolic acid-treated mice. plos.orgnih.gov
In vitro studies have provided further insights into the mechanisms of oleanolic acid's antiallergic effects. It has been shown to reduce the proliferative and migratory responses of eosinophils (EoL-1 cells) and mast cells (RBL-2H3 cells) when these cells are exposed to allergic or inflammatory stimuli such as ragweed pollen, sPLA2-IIA, or eotaxin. plos.orgnih.gov Additionally, oleanolic acid suppressed the proliferation of T-cells specific to the ragweed pollen allergen. plos.orgnih.gov
The following table details the research findings on the antiallergic activity of oleanolic acid.
| Model/Cell Line | Key Findings | Mechanism/Effect |
| Experimental allergic conjunctivitis (mice) | Restricted mast cell degranulation and eosinophil infiltration; decreased allergen-specific immunoglobulins. plos.orgnih.gov | Reduced Th2-type cytokines, sPLA2-IIA, and chemokines. plos.orgnih.gov |
| EoL-1 eosinophils and RBL-2H3 mast cells (in vitro) | Reduced proliferative and migratory responses to allergic/inflammatory stimuli. plos.orgnih.gov | - |
| Ragweed pollen-specific T-cells (in vitro) | Suppressed T-cell proliferation. plos.orgnih.gov | - |
Structure Activity Relationship Sar Studies of Oleanolic Acid and Derivatives
Impact of Core Triterpenoid (B12794562) Skeleton on Bioactivity
The fundamental pentacyclic triterpenoid structure of oleanolic acid, belonging to the oleanane (B1240867) subgroup, serves as a crucial scaffold for its biological activities. nih.govresearchgate.net This rigid, five-ring system provides a specific three-dimensional shape that allows it to interact with various biological targets. nih.govmdpi.com Triterpenoids are generally classified based on their carbon skeletons into groups like oleananes, ursanes, and lupanes, with oleananes being among the most common. nih.govmdpi.com The oleanane skeleton itself is considered a privileged scaffold in medicinal chemistry, meaning it is a framework that can bind to multiple biological receptors, thus exhibiting a wide range of activities including anti-inflammatory, antiviral, and antitumor effects. rsc.orgresearchgate.net
Role of Functional Groups and Stereochemistry (e.g., C-3 hydroxyl, C-28 carboxyl, 12-ene moiety)
Specific functional groups and their spatial arrangement (stereochemistry) on the oleanolic acid skeleton are critical determinants of its biological activity. mdpi.comnih.gov The primary sites for modification and key contributors to its effects are the hydroxyl (-OH) group at the C-3 position, the carboxyl (-COOH) group at the C-28 position, and the double bond between C-12 and C-13 (the 12-ene moiety). researchgate.netmdpi.comnih.gov
The C-3 hydroxyl group is a frequent site for modification. Its presence and orientation are vital. For example, modifications at this site, such as substitution with ketones or esters, have been shown to be beneficial for inhibiting certain enzymes like human carboxylesterase 1 (hCE1). nih.gov Acetylation of this hydroxyl group can also influence activity. mdpi.com The stereochemistry is also crucial; the common 3β-OH isomer and the less common 3α-OH isomer can possess different biological activities. nih.govnih.gov
The C-28 carboxyl group is another key functional group. Its free form is often essential for specific activities, such as inhibiting human carboxylesterase 1 and for antiparasitic effects. nih.govresearchgate.net Modifications at this site, including the formation of esters, amides, or alcohols, can significantly alter or sometimes diminish certain activities while enhancing others, like antitumor effects. sinica.edu.twnih.govmdpi.com For instance, converting the carboxyl group into an amide has been a strategy to increase anticancer activity. mdpi.com
The 12-ene moiety (the C12-C13 double bond) and the integrity of the A-ring are considered critical for maintaining certain enzyme inhibitory activities. mdpi.comsemanticscholar.org Modifications to the C-ring, where this double bond is located, are a key area of synthetic efforts to create more potent derivatives, such as the powerful anti-inflammatory and anticancer agent CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid), which features additional modifications in the A and C rings. encyclopedia.pubmdpi.com
The molecule's three-dimensional shape is defined by eight stereocenters, and subtle changes in stereochemistry can significantly affect how it interacts with biological targets. nih.govmdpi.com A prime example is the comparison with its isomer, ursolic acid, which differs only in the stereochemistry at C-20 and often exhibits different potency levels in biological assays. nih.govmdpi.com
Significance of Conjugation and Glycosylation for Specific Activities
Attaching other molecules (conjugation) or sugar units (glycosylation) to the oleanolic acid scaffold is a key strategy to modulate its biological properties. sinica.edu.twencyclopedia.pub In nature, oleanolic acid often exists as saponins (B1172615), which are glycosides of the triterpenoid. researchgate.netsinica.edu.tw
Glycosylation , the attachment of sugar moieties, can significantly impact a compound's activity, solubility, and bioavailability. rsc.orgmdpi.com Saponins are classified as monodesmosides (sugar chain at one position, C-3 or C-28) or bisdesmosides (sugar chains at both C-3 and C-28). sinica.edu.twmdpi.com The type and position of the sugar chain are critical.
For cytotoxic activity: Monodesmosides with glucuronic acid at the C-3 position are generally more cytotoxic to cancer cells than bisdesmosides or oleanolic acid alone. researchgate.net The presence of a free carboxyl group at C-28 is also a key element for this activity. researchgate.net
For hypoglycemic activity: A 3-O-glucuronide moiety and an intact C-28 carboxyl group were found to be necessary for the glucose-lowering effects of certain oleanolic acid glycosides. tandfonline.com
For hemolytic activity: Studies have shown that a sugar chain at the C-3 position is essential for hemolytic activity, whereas a sugar chain at the C-28 position is detrimental. jst.go.jp Removing the glucose residue at C-28 can increase hemolytic activity dramatically. jst.go.jp
Conjugation with other molecules, such as amino acids or non-steroidal anti-inflammatory drugs (NSAIDs), is another method to enhance bioactivity. nih.govencyclopedia.pubnih.gov Coupling amino acids to the C-28 position has been shown to significantly increase antitumor activity compared to the parent compound. rsc.orgnih.gov Hybrid molecules formed by fusing NSAIDs with the oleanane structure may offer synergistic effects and potentially minimize adverse reactions. encyclopedia.pub
Modifications for Enhanced Potency and Selectivity
Chemical modification of the oleanolic acid structure is a primary strategy to enhance its therapeutic potency and selectivity against specific biological targets. hilarispublisher.comnih.govmdpi.com Researchers have developed numerous semi-synthetic derivatives that exhibit significantly improved activity compared to the parent compound. hilarispublisher.comencyclopedia.pub
One of the most notable examples is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivatives. nih.govmdpi.com CDDO is reported to be over 200,000 times more potent than oleanolic acid in certain assays. mdpi.com Further modifications of CDDO at the C-17 position have yielded compounds like CDDO-Me (bardoxolone methyl) and CDDO-Im, which have entered clinical trials. encyclopedia.pubmdpi.com These modifications typically involve introducing electron-withdrawing groups and creating α,β-unsaturated carbonyl systems, which make the compounds highly reactive with cellular targets like NF-κB signaling proteins. mdpi.com
Other successful modification strategies include:
Introduction of Heterocyclic Rings: Incorporating heterocyclic rings, such as an imidazole (B134444) ring at the C-3 position and an amide at C-28, has produced derivatives with potent antitumor activity. mdpi.comtandfonline.com
Amidation and Esterification: Creating amides or esters at the C-28 carboxyl group has been shown to significantly increase antitumor activity. mdpi.com For example, introducing a disubstituted amide at C-28 improved the selectivity index of oleanolic acid derivatives as antiviral agents. nih.gov
Modifications to the A-ring: Introducing substituents at the C-2 position, such as an additional hydroxyl group (as in Maslinic acid), can enhance bioactivity. mdpi.com Synthesizing oximes at the C-3 position has also yielded promising anticancer compounds. nih.gov
These modifications aim to improve various aspects, including target binding, cell permeability, and metabolic stability, leading to more effective and selective drug candidates. hilarispublisher.comnih.gov
| Compound | Modification | Observed Activity/Potency | Reference |
|---|---|---|---|
| CDDO | Modifications on A and C rings (2-cyano, 3,12-dioxo, 1,9-diene) | Over 200,000 times more potent than oleanolic acid in certain assays. | mdpi.com |
| CDDO-Me (Bardoxolone methyl) | Methyl ester of CDDO | Entered clinical trials for advanced solid tumors. | encyclopedia.pub |
| 3-hydroxyiminoolean-12-en-28-oic acid morpholide | Oxime at C-3, morpholide amide at C-28 | Improves anticancer activity of standard NSAIDs. | nih.gov |
| Guanidine-containing derivatives | Guanidine group linked to C-28 carboxyl | Significantly higher cytotoxicity in Jurkat cells compared to oleanolic acid. | rsc.org |
| Calenduloside E | Monodesmoside with glucuronic acid at C-3 | Generally more cytotoxic to cancer cells than oleanolic acid alone. | researchgate.net |
Computational Approaches to SAR Elucidation (e.g., Molecular Docking, MD Simulations)
In modern drug discovery, computational methods are indispensable tools for understanding and predicting the structure-activity relationships of compounds like oleanolic acid. nih.govmdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into how these molecules interact with their biological targets at an atomic level. mdpi.commdpi.comfrontiersin.org
Molecular Docking is used to predict the preferred orientation and binding affinity of a ligand (like an oleanolic acid derivative) when it binds to a target protein. tandfonline.comresearcher.life For example, docking studies have been used to:
Identify key interactions between oleanolic acid derivatives and target enzymes like acetylcholinesterase (AChE) or the c-kit protein. tandfonline.commdpi.com
Reveal that specific functional groups, such as an amide group and an imidazole ring on a derivative, form crucial hydrogen bonds with amino acid residues in the target's active site. tandfonline.com
Screen libraries of derivatives to prioritize which ones are most likely to be active, guiding synthetic efforts. tandfonline.commdpi.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, offering information on its stability and conformational changes. mdpi.comfrontiersin.org MD simulations have confirmed the stability of binding poses predicted by docking and have shown how oleanolic acid can be accommodated within the binding pockets of proteins. frontiersin.orgcore.ac.uk These simulations can also help understand how a compound might permeate a biological membrane, which is crucial for bioavailability. mdpi.com
These computational approaches are often combined with experimental results to build robust SAR models. They help rationalize why certain modifications lead to enhanced activity and guide the design of new derivatives with improved potency and selectivity, ultimately accelerating the drug development process. mdpi.comcore.ac.uk
Advanced Analytical Methodologies for Oleanolic Acid Research
Chromatographic Techniques for Identification and Quantification
Chromatography is the cornerstone for the analysis of oleanolic acid, enabling its separation from its isomer ursolic acid and other structurally related triterpenoids.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is the most widely used technique for the quantitative analysis of oleanolic acid. nih.gov These methods are valued for their robustness and reproducibility. A typical HPLC system for oleanolic acid analysis employs a C18 column and detection using a UV or photodiode array (PDA) detector, often at a wavelength of around 210 nm or 214 nm. jbclinpharm.orgnih.gov The mobile phase commonly consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer, such as a phosphate (B84403) buffer, to ensure good peak shape and resolution. jbclinpharm.orgnih.gov
Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle size columns, offers faster analysis times and improved resolution. nih.gov UPLC methods have been successfully developed for the rapid and sensitive quantification of oleanolic acid and its isomer in human plasma, demonstrating the high-throughput capabilities of this technique. nih.govelsevierpure.com
Table 1: Examples of HPLC and UPLC Methods for Oleanolic Acid Quantification
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| HPLC | Kromasil C18 (150 x 4.6 mm, 10 µm) | Methanol and 0.03 M phosphate buffer (pH = 3, 90:10) | 214 nm | Quantification in Ziziphora clinopodioides Lam. | nih.gov |
| HPLC | Reversed-phase C18 | Methanol and 0.03 mol/L phosphate buffer (pH 2.9) (85:15 v/v) | 210 nm | Quantification in Gentiana olivieri Griseb. flowers | jbclinpharm.org |
| UPLC | Acquity UPLC HSS C18 | Methanol and 5 mM ammonium (B1175870) acetate (B1210297) in water (85:15) | Mass Spectrometry (MS) | Quantification in human plasma | nih.govelsevierpure.com |
| RP-HPLC | COSMOSIL C18-MS-II (5 µm, 4.6 x 150 mm) | 0.1% Formic acid in Acetonitrile: Isopropanol (93:7) | UV | Simultaneous quantification with Lupeol and β-sitosterol | ijrpc.com |
For enhanced sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, HPLC and UPLC systems are often coupled with mass spectrometry (MS) detectors. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying oleanolic acid at very low concentrations. shimadzu.comnih.gov These methods often involve sample preparation steps like liquid-liquid extraction, solid-phase extraction (SPE), or derivatization to improve ionization efficiency. shimadzu.comnih.gov For instance, derivatization with 2-dimethylaminoethylamine (DMED) has been shown to significantly improve detection sensitivity. shimadzu.com Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. shimadzu.com
Ultra-Performance Liquid Chromatography coupled with a Q Exactive Orbitrap Mass Spectrometer (UPLC-QE-MS) is an advanced technique used in metabolomic studies to investigate the effects of oleanolic acid. nih.gov This high-resolution mass spectrometry approach allows for the untargeted analysis of metabolites in biological samples, providing a comprehensive view of metabolic changes induced by oleanolic acid. nih.gov
Key Findings from LC-MS/MS Research:
High Sensitivity: A UPLC-MS/MS method for oleanolic acid in rat plasma and liver tissue achieved a lower limit of quantification of ≤0.75 ng/mL. nih.gov
Isomer Separation: LC-MS/MS can effectively separate and quantify oleanolic acid and its challenging-to-separate isomer, ursolic acid. shimadzu.com
Pharmacokinetic Applications: The high sensitivity of these methods makes them ideal for pharmacokinetic studies, tracking the absorption, distribution, metabolism, and excretion of oleanolic acid. nih.gov
Derivatization Advantage: Due to the lack of suitable chromophoric or easily ionizable groups, derivatization can dramatically increase the MS response for oleanolic acid, with detection limits reaching as low as 0.92 ng/L. shimadzu.com
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of oleanolic acid in herbal extracts and formulations. phcog.com In HPTLC, separation is achieved on pre-coated silica (B1680970) gel 60F-254 plates. phcog.comresearchgate.net After development with a suitable mobile phase, the plate is derivatized, typically by spraying with a reagent like 10% sulfuric acid and heating, to visualize the spots. phcog.com Densitometric scanning is then used for quantification. phcog.com The method is validated according to ICH guidelines for parameters such as precision, recovery, and robustness. phcog.com
Table 2: HPTLC Method Parameters for Oleanolic Acid Quantification
| Stationary Phase | Mobile Phase | Derivatization/Detection | Rf Value | Linearity Range | LOD/LOQ | Reference |
| Silica gel 60F-254 | Toluene: Ethyl acetate: Glacial acetic acid (7:3:0.1 v/v/v) | 10% sulfuric acid, heated, scanned at 540 nm | 0.58 ± 0.01 | 50-500 ng/spot | 10 ng/spot / 30 ng/spot | phcog.com |
| Silica gel 60 F254 | Toluene: acetic acid: formic acid (9:4:0.5) | Densitometric scanning at 560 nm | 0.53 | 100–600 ng/spot | 9.302 ng / 28.1 ng | |
| Silica gel 60 F254 | Toluene: methanol (9:1) | Anisaldehyde sulphuric acid reagent | 0.31 | 1-6 µg | 10.75 µg / 40.70 µg | ijpsr.com |
| Silica gel 60 F254 | Toluene: Ethyl acetate: Formic acid (7:2:1) | Scanned at 529 nm | Not specified | 400-1200 ng | 10 ng | researchgate.net |
Gas Chromatography (GC) is another powerful technique for the analysis of oleanolic acid, often coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. nih.gov Due to the low volatility of oleanolic acid, a derivatization step is necessary to convert the polar hydroxyl and carboxylic acid groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters. nih.govresearchgate.net This is commonly achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
A validated GC-FID method has been developed for determining oleanolic acid in human serum, demonstrating good linearity, recovery, and precision. nih.gov The total chromatographic time for this method was 10 minutes. nih.gov GC-MS provides detailed structural information through the fragmentation pattern of the derivatized oleanolic acid. nih.gov The electron impact (EI) mass spectrum of silylated oleanolic acid shows characteristic major fragments at m/z 203.2 and 202.2. nih.gov
GC-FID Method Validation Data: nih.gov
Linearity Range: 10-1500 ng/mL
Correlation Coefficient (r): 0.992
Lower Limit of Quantification (LLOQ): 10.7 ng/mL
Mean Extraction Recovery: 96.7 ± 1.0%
Intra-day Precision (CV): 1.3% to 3.6%
Inter-day Precision (CV): 1.4% to 4.5%
For exceptionally complex samples, such as Traditional Chinese Medicines (TCMs), where target compounds may co-elute with other minor components even in standard HPLC, Two-Dimensional Liquid Chromatography (2D-LC) provides superior separation power. lcms.cz This technique uses orthogonal column chemistries and mobile phases in two dimensions to resolve compounds that are inseparable in a single dimension. A high-resolution sampling 2D-LC method has been developed for the quantitative analysis of oleanolic acid and its isomer, ursolic acid, demonstrating excellent repeatability with relative standard deviations (RSDs) of 0.8% for oleanolic acid. lcms.cz This powerful method ensures accurate quantification by separating the target analyte from all interfering compounds. lcms.cz
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the unambiguous structural identification of oleanolic acid and can also be employed for quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a primary tool for structural elucidation. nih.govmdpi.com The ¹H-NMR spectrum of oleanolic acid is characterized by signals for several tertiary methyl groups and a distinctive olefinic proton at approximately δ 5.43 ppm, which is indicative of the H-12 proton in the olea-12-ene skeleton. nih.gov The ¹³C-NMR spectrum shows key signals for the oxygenated C-3 carbon and the two carbons of the C12-C13 double bond. nih.gov NMR, particularly ¹H-NMR, has also been developed as a quantitative method (qNMR) for determining the amounts of oleanolic and ursolic acids in plant extracts, offering a powerful tool for rapid quantification without the need for chromatographic separation. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of oleanolic acid, combined with theoretical calculations using density functional theory (DFT), has been used to study its molecular structure and aggregation behavior, such as the formation of dimers and tetramers through hydrogen bonding. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of oleanolic acid. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of oleanolic acid displays characteristic signals that correspond to its complex pentacyclic triterpenoid (B12794562) structure. A distinctive feature is the signal for the olefinic proton at C-12, which typically appears as a triplet at approximately 5.48 ppm rsc.org. The proton at C-3, attached to the carbon bearing the hydroxyl group, resonates around 3.42 ppm as a double doublet rsc.org. The spectrum is further characterized by a series of overlapping signals for the numerous methylene (B1212753) and methine protons of the steroidal skeleton, as well as sharp singlets for the seven tertiary methyl groups, which are observed between 0.89 and 1.27 ppm rsc.org.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a complete count of the carbon atoms in oleanolic acid, confirming its 30-carbon framework. Key signals include the carboxylic acid carbon (C-28) at approximately 181.4 ppm and the two olefinic carbons, C-12 and C-13, which resonate at about 123.8 ppm and 146.1 ppm, respectively rsc.org. The carbon bearing the hydroxyl group (C-3) is typically observed around 79.4 ppm rsc.org. The remaining signals correspond to the methyl, methylene, methine, and quaternary carbons of the fused ring system rsc.orgrsc.org. Complete and unambiguous assignment of these signals is often achieved through high-resolution multidimensional NMR techniques rsc.org.
The spectral data presented below are for oleanolic acid, which is the anhydrous form of oleanolic acid dihydrate. The NMR spectrum of the dihydrate form would be largely identical for the core structure, with the potential for a distinct water signal in the ¹H-NMR spectrum depending on the solvent used.
Table 1: ¹H-NMR Spectral Data of Oleanolic Acid (500 MHz, in C₅D₅N) rsc.org
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |
|---|---|---|
| 12-H | 5.48 | t, J = 3.3 |
| 3β-H | 3.42 | dd, J = 10.6, 5.5 |
| 18β-H | 3.29 | dd, J = 13.8, 4.0 |
| Methyl Protons (7x) | 0.89 - 1.27 | s |
Table 2: ¹³C-NMR Spectral Data of Oleanolic Acid (125 MHz, in C₅D₅N) rsc.org
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C-28 (Carboxyl) | 181.4 |
| C-13 (Olefinic) | 146.1 |
| C-12 (Olefinic) | 123.8 |
| C-3 (Hydroxyl-bearing) | 79.4 |
| C-5 | 57.1 |
| C-9 | 49.4 |
| C-4 | 48.0 |
| C-17 | 47.8 |
| C-14 | 43.5 |
| C-18 | 43.3 |
Advanced Separation and Purification Methods (e.g., Tailored Adsorbents)
The isolation and purification of oleanolic acid from complex natural matrices present significant challenges due to the presence of structurally similar compounds, such as its isomer ursolic acid. To overcome these challenges, advanced separation methods utilizing tailored adsorbents have been developed, offering higher selectivity and efficiency compared to traditional chromatographic techniques.
One of the most promising approaches involves the use of Molecularly Imprinted Polymers (MIPs) . nih.gov MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule—in this case, oleanolic acid nih.govresearchgate.net. This "molecular imprinting" process creates highly selective binding cavities.
The synthesis of MIPs for oleanolic acid typically involves:
Template: Oleanolic acid (OA)
Functional Monomer: Acrylamide is often used to form specific interactions (e.g., hydrogen bonds) with the functional groups of the template nih.govresearchgate.net.
Cross-linker: Ethylene glycol dimethacrylate (EGDMA) is commonly employed to build the rigid, porous polymer network nih.govresearchgate.net.
Initiator: A radical initiator like azobisisobutyronitrile (AIBN) starts the polymerization process nih.govresearchgate.net.
Porogen: A solvent, such as chloroform, is used to create pores in the polymer structure, facilitating access to the binding sites nih.gov.
Once synthesized, these MIPs can be used as a sorbent in solid-phase extraction (SPE) cartridges. The crude extract containing oleanolic acid is loaded onto the MIP-SPE cartridge. Due to the tailored binding sites, oleanolic acid is selectively retained, while other structurally different compounds are washed away. Subsequently, a specific eluting solvent is used to release the purified oleanolic acid nih.gov. Research has shown that MIPs can achieve a high adsorption capacity for oleanolic acid, reaching up to 124.68 mg/g, with an enrichment rate of 76.0% from a complex plant extract nih.gov. This methodology provides an effective and selective approach for the separation and enrichment of oleanolic acid from intricate biological sources nih.gov.
Besides MIPs, other polymeric adsorbents are also utilized in purification protocols, often as part of a multi-step process that may include micro-filtration and nanofiltration to clarify and concentrate the initial extract before the final chromatographic separation step google.com. These advanced methods represent a significant step towards the green and efficient purification of high-value natural products like oleanolic acid google.com.
Future Research Directions and Methodological Considerations for Oleanolic Acid Investigations
Development of Novel Oleanolic Acid Derivatives with Improved Efficacy
Oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), exhibits a wide range of pharmacological activities. However, its therapeutic potential is often limited by factors such as low bioavailability. To address these limitations and enhance its efficacy, researchers have focused on the synthesis of novel oleanolic acid derivatives. These structural modifications aim to improve pharmacokinetic profiles and target specific biological pathways with greater potency.
One approach involves the modification of the C-3 and C-28 positions of the oleanolic acid scaffold. For instance, a series of derivatives were synthesized by introducing an imidazole (B134444) ring at the C-3 position and an amide group at the C-28 position. tandfonline.com This design was inspired by the structure of the anti-tumor drug nilotinib, with the hypothesis that these functional groups are crucial for its activity. tandfonline.com Molecular docking studies with the c-kit target protein were used to rationalize the design of these derivatives. tandfonline.com
Another strategy focuses on creating hybrid molecules by conjugating oleanolic acid with other bioactive moieties. A series of oleanolic acid derivative-chalcone conjugates were designed and synthesized as α-glucosidase inhibitors, which are potential agents for managing diabetes and obesity. rsc.org Preliminary structure-activity relationship studies of these conjugates indicated that the presence of furan (B31954) or thiophene (B33073) rings in the chalcone (B49325) units tended to enhance the inhibitory activity. rsc.org
Furthermore, the introduction of indole (B1671886) moieties to the oleanolic acid structure has been explored to enhance its anti-hyaluronidase activity, which is relevant for skin protection. researchgate.net Spectroscopic and computational studies have shown that these derivatives can bind to the hyaluronidase (B3051955) protein, altering its secondary structure and leading to reduced enzyme activity. researchgate.net
The development of oleanolic acid derivatives has also targeted cancer therapy. Novel heterocyclic derivatives, including imidazole carbamates, N-acylimidazoles, and N-alkylimidazoles, have been synthesized and evaluated for their antiproliferative activity in solid tumor cells. rsc.org Additionally, derivatives have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling pathways. tandfonline.com The attachment of a thiazole (B1198619) group to the A ring and the insertion of a phenylurea group were found to be important for increasing the PI3K inhibitory activity. tandfonline.com
The table below summarizes selected examples of novel oleanolic acid derivatives and their enhanced biological activities.
| Derivative Type | Target/Activity | Key Findings |
| Imidazole and Amide Derivatives | c-kit protein inhibition (anti-tumor) | The imidazole ring and amide group were identified as crucial for the anti-tumor effect. tandfonline.com |
| Chalcone Conjugates | α-glucosidase inhibition | Conjugates with furan or thiophene rings in the chalcone unit showed enhanced activity. rsc.org |
| Indole Derivatives | Hyaluronidase inhibition | Fluorinated and chlorinated indole moieties led to enhanced anti-hyaluronidase activity. researchgate.net |
| N-alkylimidazole Derivatives | Antiproliferative activity in pancreatic cancer cells | The N-alkylimidazole derivative 27 was the most active compound, inducing apoptosis. rsc.org |
| Thiazole and Phenylurea Derivatives | PI3K inhibition | The derivative II2 exhibited potent PI3K inhibitory activity with an IC50 of 58.42 nmol/l. tandfonline.com |
| Amide and Ester Derivatives | Anti-tumor cell growth | Ester derivatives showed outstanding anticancer properties against IGR-OV-1 cell lines, while amide derivatives were effective against HOP-62 cell lines. nih.gov |
Elucidation of Additional Molecular Targets and Signaling Pathways
A significant area of future research for oleanolic acid involves the comprehensive elucidation of its molecular targets and the signaling pathways through which it exerts its diverse pharmacological effects. While several key pathways have been identified, a deeper understanding of its mechanism of action is crucial for its development as a therapeutic agent.
Oleanolic acid and its derivatives have been shown to modulate multiple signaling pathways implicated in various diseases. mdpi.comnih.gov In the context of insulin (B600854) resistance, oleanolic acid has been found to enhance insulin sensitivity and glucose uptake, potentially by modulating the IRS/PI3K/Akt/FoxO1 signaling pathway. nih.gov It also appears to mitigate oxidative stress through the regulation of MAPK pathways. nih.gov The inhibitory activity of oleanolic acid and its derivatives on protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling, is another important mechanism. nih.govacs.org
In cancer, the anticancer effects of oleanolic acid are mediated by a complex interplay of various signaling molecules. mdpi.comnih.gov These include caspases, 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), extracellular signal-regulated kinase 1/2 (ERK1/2), and matrix metalloproteinases. nih.gov Oleanolic acid also influences the expression of pro-apoptotic proteins like Bax and Bid. nih.gov Furthermore, it has been shown to inhibit the phosphatidylinositide 3-kinase/Akt/mechanistic target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway in a dose-dependent manner. mdpi.com
Future research should aim to identify novel molecular targets of oleanolic acid. This could involve proteomic and genomic approaches to screen for direct binding partners and to identify genes and proteins whose expression is altered by oleanolic acid treatment. A more detailed investigation into the crosstalk between different signaling pathways affected by oleanolic acid is also warranted. For instance, understanding how oleanolic acid differentially modulates oncogenic and tumor suppressor microRNAs could provide valuable insights into its anticancer mechanisms. mdpi.com
The table below highlights some of the key signaling pathways and molecular targets of oleanolic acid that require further investigation.
| Signaling Pathway/Molecular Target | Associated Disease/Process | Areas for Further Research |
| IRS/PI3K/Akt/FoxO1 | Insulin Resistance | Elucidating the precise mechanism of modulation and its impact on glucose metabolism. nih.gov |
| MAPK Pathways (JNK, ERK1/2, p38) | Oxidative Stress, Insulin Resistance | Understanding the differential regulation of MAPK components and their downstream effects. nih.gov |
| PI3K/Akt/mTOR | Cancer | Investigating the dose-dependent inhibition and its role in inducing autophagy. mdpi.com |
| NF-κB Pathway | Inflammation, Cancer | Exploring the link between topoisomerase inhibition and NF-κB pathway activation. mdpi.com |
| TGF-β/Smad Signaling | Cancer | Determining the antagonistic activity of oleanolic acid and its derivatives on this pathway. mdpi.com |
| Metabolic Nuclear Receptors (e.g., LXRα, RORγt, FXR) | Metabolic Disorders, Autoimmune Diseases | Validating in silico predictions and exploring the therapeutic potential of targeting these receptors. mdpi.com |
Integration of Computational and Experimental Methodologies
The integration of computational and experimental methodologies is becoming increasingly vital in the study of natural products like oleanolic acid. This synergistic approach can accelerate the discovery and development of new therapeutic agents by providing insights that are often difficult to obtain through either method alone.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of oleanolic acid and its derivatives to specific protein targets. tandfonline.com For example, molecular docking has been employed to evaluate the binding ability of newly synthesized oleanolic acid derivatives with the c-kit protein, helping to rationalize their design as potential anti-tumor agents. tandfonline.com Similarly, computational studies have been used to investigate the inhibitory potential of oleanolic acid against acetylcholinesterase, a key enzyme in neurodegenerative diseases. mdpi.com
Density functional theory (DFT) is another powerful computational tool that has been used to understand the molecular structure of oleanolic acid. nih.govresearchgate.net By combining DFT calculations with experimental techniques like Fourier transform infrared spectroscopy (FTIR), researchers can gain a more complete understanding of the compound's structural properties and intermolecular interactions. nih.govresearchgate.net
Experimental validation is crucial to confirm the predictions made by computational models. For instance, the anti-hyaluronidase activity of oleanolic acid indole derivatives, which was suggested by computational studies, was confirmed through in vitro enzyme inhibition assays. researchgate.net Likewise, the PI3K inhibitory activity of novel oleanolic acid derivatives, predicted by docking studies, was verified through in vitro cytotoxicity and PI3K inhibition assays. tandfonline.com
Future research should focus on a more seamless integration of these methodologies. For example, computational screening of virtual libraries of oleanolic acid derivatives could be used to identify promising candidates for synthesis and experimental testing. Machine learning and artificial intelligence could also be employed to analyze large datasets from both computational and experimental studies to identify structure-activity relationships and predict the biological activities of novel compounds.
Strategies for Enhancing Research Translation
The successful translation of preclinical research on oleanolic acid into clinical applications requires a multi-faceted approach that addresses key challenges related to its biopharmaceutical properties and the design of robust clinical trials. A major hurdle in the clinical development of oleanolic acid is its poor aqueous solubility and low bioavailability, which limits its therapeutic efficacy when administered orally. nih.govmdpi.com
To overcome this, a significant focus of research has been on the development of novel drug delivery systems. nih.gov These include nanotechnology-based approaches such as nanoparticles, liposomes, and solid lipid nanoparticles, which can enhance the solubility, stability, and cellular uptake of oleanolic acid. Other strategies that have been explored include the use of nanosuspensions, micro- and nanoemulsions, and the formation of drug-phospholipid complexes. researchgate.net
In addition to improving its biopharmaceutical properties, enhancing research translation also requires a deeper understanding of the molecular mechanisms of action of oleanolic acid. As discussed in section 8.2, identifying specific molecular targets and signaling pathways will enable the selection of appropriate patient populations for clinical trials and the development of biomarkers to monitor treatment response.
The design of well-controlled and adequately powered clinical trials is also essential for demonstrating the safety and efficacy of oleanolic acid in humans. While some clinical studies have been conducted, more rigorous trials are needed to validate the promising preclinical findings. nih.gov Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial for facilitating the translation of oleanolic acid from the laboratory to the clinic.
Furthermore, the synergistic potential of combining oleanolic acid with other natural compounds or conventional drugs should be explored. nih.gov Combination therapies may offer improved efficacy and reduced toxicity compared to monotherapy. In vivo studies have already shown the potential for synergistic effects in cancer treatment. nih.gov
Standardization of Analytical and Extraction Methods
The standardization of analytical and extraction methods for oleanolic acid is crucial for ensuring the quality, consistency, and comparability of research findings. The concentration of oleanolic acid can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. researchgate.nethrpub.org
A variety of extraction techniques have been used to isolate oleanolic acid from plant materials, including soxhlet extraction, sonication, ultrasonic extraction, percolation, and maceration. researchgate.nethrpub.org The choice of solvent, such as ethanol, methanol (B129727), or n-hexane, also influences the extraction efficiency. researchgate.nethrpub.org To ensure reproducibility, it is important to clearly document and validate the extraction procedure, including the plant material, solvent system, extraction time, and temperature.
Several analytical methods are available for the quantification of oleanolic acid in plant extracts and pharmaceutical formulations. researchgate.nethrpub.org High-performance liquid chromatography (HPLC) is a widely used technique that offers good precision and accuracy. Other methods include high-performance thin-layer chromatography (HPTLC), gas chromatography-mass spectrometry (GC-MS), and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors. researchgate.nethrpub.orgresearchgate.netmdpi.com
The table below provides an overview of different analytical methods used for the determination of oleanolic acid.
| Analytical Method | Key Features |
| High-Performance Liquid Chromatography (HPLC) | A robust and widely used method for quantification, often with a reversed-phase C18 column and UV detection. |
| High-Performance Thin-Layer Chromatography (HPTLC) | A simpler and more rapid method for qualitative and quantitative analysis. researchgate.nethrpub.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A sensitive method that typically requires a derivatization step to increase the volatility of oleanolic acid. researchgate.netmdpi.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.nethrpub.org |
The development of standardized reference materials for oleanolic acid is also important for ensuring the accuracy of analytical measurements. Furthermore, there is a need for greater harmonization of analytical methods across different laboratories to facilitate the comparison of data from different studies.
Q & A
Q. What methods are recommended for quantifying Oleanolic Acid Dihydrate in plant extracts?
High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is the most validated method. A reversed-phase C18 column and mobile phase of acetonitrile/water (70:30 v/v) with 0.1% formic acid are commonly used. Calibration curves with pure standards (≥97% purity) ensure accuracy . Gas chromatography (GC) and capillary electrophoresis (CE) are alternatives but require derivatization for volatility .
Q. How can researchers ensure safe handling of this compound in laboratory settings?
Follow GHS safety protocols: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in sealed containers at -20°C to prevent degradation .
Q. What are the primary natural sources of this compound?
It is widely distributed in 146 plant families, including Olea europaea (olive), Syzygium aromaticum (clove), and Aralia elata. Extraction typically involves ethanol or methanol reflux followed by silica gel chromatography for purification .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear magnetic resonance (NMR) for structural elucidation (¹H and ¹³C spectra), infrared (IR) spectroscopy for functional groups (e.g., hydroxyl and carboxyl peaks), and mass spectrometry (MS) for molecular weight confirmation (m/z 456.70) .
Q. What parameters are critical for validating the purity of this compound?
Use HPLC purity ≥97%, melting point (285–290°C), and absence of solvent residues (tested via GC). Confirm crystalline structure through X-ray diffraction (XRD) .
Advanced Research Questions
Q. How to design experiments to assess the anti-diabetic mechanisms of this compound?
Use streptozotocin-induced diabetic rodent models. Measure insulin secretion (ELISA), glycogen synthesis (liver biopsy), and PI3K/Akt pathway activation (Western blot). Dose-response studies (10–100 mg/kg) over 4–8 weeks are typical .
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., pro-inflammatory vs. anti-inflammatory effects)?
Conduct meta-analyses to compare dose-dependent outcomes (e.g., low doses may stimulate immune cells, while high doses suppress TNF-α). Validate using in vitro assays (e.g., RAW 264.7 macrophage cells) with standardized LPS-induced inflammation models .
Q. What strategies optimize the solubility and bioavailability of this compound in preclinical studies?
Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes, cyclodextrin complexes). Pharmacokinetic studies in rats show nanoemulsions improve oral bioavailability by 3-fold compared to free compounds .
Q. How to evaluate the immunomodulatory effects of this compound in autoimmune models?
Employ experimental autoimmune encephalomyelitis (EAE) mice. Measure T-cell subsets (flow cytometry), cytokine levels (IL-6, IL-10 via multiplex assays), and histopathological scoring of target organs .
Q. How can batch variability in plant-derived this compound be addressed?
Standardize extraction using accelerated solvent extraction (ASE) with ethanol at 100°C/10 MPa. Validate batches via HPLC fingerprinting and quantitative NMR (qNMR) to ensure consistency in triterpenoid content .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., combine HPLC with LC-MS for quantification).
- Experimental Reprodubility : Adhere to ARRIVE guidelines for animal studies and report detailed protocols (solvent ratios, centrifugation speeds) .
- Therapeutic Mechanism Studies : Use CRISPR/Cas9 gene editing to knockout target pathways (e.g., Nrf2) and confirm compound specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
